Technical Documentation Center

3,5-Morpholinedione, 4-methyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5-Morpholinedione, 4-methyl-
  • CAS: 57503-67-0

Core Science & Biosynthesis

Foundational

Unraveling the Enigmatic Mechanism of 4-methyl-3,5-morpholinedione: Acknowledging the Scientific Frontier

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the specific mechanism of action of 4-methyl-3,5-morpholinedione. While the morpholine scaffold is a recognized pharm...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the specific mechanism of action of 4-methyl-3,5-morpholinedione. While the morpholine scaffold is a recognized pharmacophore present in numerous biologically active compounds, detailed investigations into the biochemical and cellular effects of this particular derivative are not publicly available at this time.

The morpholine ring, a saturated heterocycle containing both ether and secondary amine functionalities, is a versatile building block in medicinal chemistry. Its presence can confer favorable pharmacokinetic properties and facilitate interactions with a wide range of biological targets.[1][2] Derivatives of morpholine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, acting as norepinephrine-dopamine reuptake inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][3][4][5]

However, the specific substitutions on the morpholine ring, in this case, a methyl group at the 4-position and carbonyl groups at the 3 and 5-positions, are critical in defining the molecule's unique biological activity. Without dedicated research on 4-methyl-3,5-morpholinedione, any proposed mechanism of action would be purely speculative and lack the scientific integrity required for a technical guide aimed at researchers and drug development professionals.

The synthesis of various morpholine derivatives has been extensively documented, highlighting the chemical tractability of this scaffold for creating diverse chemical libraries for screening.[6][7][8][9] Studies on related compounds, such as 4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione, indicate that this class of molecules is of interest to the scientific community, although their specific biological targets and pathways remain largely unpublished.[10]

To elucidate the mechanism of action of 4-methyl-3,5-morpholinedione, a systematic and rigorous scientific investigation would be required. This would involve a series of well-established experimental protocols, including but not limited to:

  • Target Identification Studies: Utilizing techniques such as affinity chromatography, chemical proteomics, or yeast two-hybrid screens to identify the primary protein targets of the compound.

  • In Vitro Biochemical Assays: Once potential targets are identified, enzymatic or binding assays would be necessary to quantify the compound's potency and selectivity.

  • Cell-Based Assays: A battery of cell-based assays would be crucial to understand the compound's effects on cellular processes such as proliferation, apoptosis, signal transduction, and gene expression.

  • Signaling Pathway Analysis: Techniques like Western blotting, reporter gene assays, and phospho-proteomics would be employed to map the downstream signaling cascades affected by the compound.

  • In Vivo Studies: Should in vitro studies yield promising results, preclinical studies in animal models would be essential to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

Given the current absence of such data in the public domain, it is not feasible to construct an in-depth technical guide on the mechanism of action of 4-methyl-3,5-morpholinedione. The scientific community awaits foundational research to be conducted and published to shed light on the therapeutic potential and molecular workings of this specific morpholine derivative.

References

  • Al-Tamiemi, D., Ali, A. M., & Al-Amiery, A. A. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Chemical and Pharmaceutical Research, 7(8), 564-570.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). Journal of Drug Delivery and Therapeutics, 12(3), 143-154.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). DigitalCommons@TMC.
  • A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). PMC - NIH.
  • 4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione. (n.d.). Guidechem.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Novel synthesis of cis-3,5-disubstituted morpholine derivatives. (2006). Journal of Organic Chemistry, 71(12), 4678-4681.
  • Agelaga, V. V., & Habila, J. D. (2025).
  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). Journal of Medicinal Chemistry, 62(15), 6992-7014.
  • Mephedrone and Its Metabolites: A Narr
  • Agelaga, V. V., Habila, J. D., & Nwuniji, B. H. (2025).
  • Morpholines. Synthesis and Biological Activity. (2013). Russian Journal of Organic Chemistry, 49(6), 789-823.
  • Plant-Derived Molecule 4-Methylumbelliferone Suppresses FcεRI-Mediated Mast Cell Activation and Allergic Inflamm
  • Morpholine – Knowledge and References. (n.d.). Taylor & Francis.
  • Chronic Morphine Treatment Leads to a Global DNA Hypomethylation via Active and Passive Demethyl
  • Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells. (1993). Biochemical Pharmacology, 46(7), 1145-1150.
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (n.d.). PMC.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry, 96, 103578.
  • Immunomodulatory effects of in vitro exposure to morphine and its metabolites. (1995). International Journal of Immunopharmacology, 17(10), 829-840.
  • 4-Methylmethcathinone (Mephedrone): Neuropharmacological Effects of a Designer Stimulant of Abuse. (2011). The Journal of Pharmacology and Experimental Therapeutics, 339(2), 530-538.
  • Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV)

Sources

Exploratory

An In-Depth Technical Guide to 1-(2-chlorophenyl)-2-(methylamino)propan-1-one

An Important Note on CAS Number 16994-49-7 Initial searches for the chemical identifier CAS 16994-49-7 did not yield a specific, publicly documented chemical substance. This suggests that the provided CAS number may be i...

Author: BenchChem Technical Support Team. Date: March 2026

An Important Note on CAS Number 16994-49-7

Initial searches for the chemical identifier CAS 16994-49-7 did not yield a specific, publicly documented chemical substance. This suggests that the provided CAS number may be inaccurate or belongs to a compound that is not widely indexed in public chemical databases. However, searches for structurally related terms frequently co-returned information for the compound 1-(2-chlorophenyl)-2-(methylamino)propan-1-one , a substance of significant interest in the fields of pharmacology and forensic science.

Given the context of the user's request for an in-depth technical guide for researchers and drug development professionals, this document will proceed under the assumption that the intended topic of interest is 1-(2-chlorophenyl)-2-(methylamino)propan-1-one . This compound is a synthetic cathinone and aligns with the typical profile of substances requiring detailed technical examination for research and development purposes.

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-chlorophenyl)-2-(methylamino)propan-1-one is a synthetic chemical compound belonging to the cathinone class. It is structurally related to other psychoactive substances and is noted for its stimulant properties, which are akin to those of amphetamines.[1] As a substituted cathinone, it falls within a class of compounds that have seen significant interest from both a medicinal chemistry and a forensic standpoint. The presence of a chlorine atom on the phenyl ring is a key structural feature that differentiates it from other cathinone derivatives and influences its pharmacological profile. This guide provides a comprehensive overview of its chemical structure, properties, and what is currently understood about its biological activity and analytical characterization.

Chemical Structure and Properties

The molecular structure of 1-(2-chlorophenyl)-2-(methylamino)propan-1-one is central to its activity. The molecule features a chlorophenyl group, a methylamino group, and a propanone backbone.[2] These components contribute to its unique chemical characteristics and its interactions with biological systems.[2]

Core Structural Features:
  • Chlorophenyl Group: The chlorine atom at the 2-position of the phenyl ring influences the molecule's electronegativity and steric bulk, which can affect its binding affinity to biological targets.

  • Propanone Backbone: This ketone-containing aliphatic chain is a defining feature of the cathinone class.

  • Methylamino Group: This functional group contributes to the compound's basicity and is crucial for its interaction with monoamine transporters.

A summary of its key chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C10H12ClNO[1][3]
Molecular Weight 197.66 g/mol (base) / 234.12 g/mol (hydrochloride salt)[4]
IUPAC Name 1-(2-chlorophenyl)-2-(methylamino)propan-1-one[3]
Synonyms 2-CMC, 2'-Chloro-2-(methylamino)-Propiophenone[4]
Appearance Neat (form may vary)[4]
Predicted XlogP 2.1[3]
Structural Visualization

The following diagram illustrates the 2D chemical structure of 1-(2-chlorophenyl)-2-(methylamino)propan-1-one.

Caption: 2D structure of 1-(2-chlorophenyl)-2-(methylamino)propan-1-one.

Putative Mechanism of Action and Biological Effects

As a substituted cathinone, 1-(2-chlorophenyl)-2-(methylamino)propan-1-one is presumed to exert its primary effects through interactions with monoamine neurotransmitter systems in the brain. While specific research on this particular analog is limited, the mechanism of action for similar compounds, such as 4-chloromethcathinone (4-CMC), is thought to involve the inhibition of dopamine and norepinephrine reuptake.[2] This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of postsynaptic receptors.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action at the synaptic level.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Presynaptic Terminal vesicles Vesicles (Dopamine/Norepinephrine) synaptic_cleft Synaptic Cleft vesicles->synaptic_cleft Neurotransmitter Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) receptors Postsynaptic Receptors (Dopamine/Norepinephrine) synaptic_cleft->DAT Reuptake synaptic_cleft->NET Reuptake synaptic_cleft->receptors Binding drug 1-(2-chlorophenyl)-2- (methylamino)propan-1-one drug->DAT Blocks drug->NET Blocks

Caption: Proposed mechanism of action at the synapse.

The psychoactive effects are expected to be stimulant in nature, consistent with other cathinones.[1] Due to its potential for abuse, this compound is classified as a controlled substance in many jurisdictions.[1]

Applications in Research and Development

1-(2-chlorophenyl)-2-(methylamino)propan-1-one and its analogs are primarily utilized in the following areas:

  • Chemical Research: As a reference standard for the analytical and forensic identification of novel psychoactive substances.

  • Pharmaceutical Development: While not a therapeutic agent itself, the study of its structure-activity relationships can inform the design of novel compounds targeting the central nervous system. Its properties can help researchers understand the structural requirements for transporter binding and inhibition.

  • Regulatory and Forensic Analysis: Used in the development of validated analytical methods for its detection in biological and non-biological samples.[1]

Analytical Characterization

The unambiguous identification of 1-(2-chlorophenyl)-2-(methylamino)propan-1-one is crucial for both research and forensic purposes. A combination of analytical techniques is typically employed.

Experimental Protocol: GC-MS Analysis

Objective: To identify 1-(2-chlorophenyl)-2-(methylamino)propan-1-one in a sample.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable organic solvent (e.g., methanol, acetonitrile).

    • Perform a dilution to an appropriate concentration for GC-MS analysis.

    • (Optional) For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.

  • Gas Chromatography (GC) Parameters:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Compare the obtained mass spectrum with a reference spectrum from a known standard or a spectral library.

    • The retention time should also match that of a known standard analyzed under the same conditions.

Predicted Mass Spectrometry Data

While experimental data is the gold standard, predicted data can be a useful preliminary tool.

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]+ 198.06803141.1
[M+Na]+ 220.04997148.7
[M-H]- 196.05347144.8
[M+NH4]+ 215.09457161.1
[M+K]+ 236.02391145.3
Data from PubChemLite for 1-(2-chlorophenyl)-2-(methylamino)propan-1-one[3]

Safety and Handling

As a psychoactive substance with potential for abuse and limited toxicological data, 1-(2-chlorophenyl)-2-(methylamino)propan-1-one should be handled with extreme caution. It is intended for laboratory use only by qualified personnel.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-(2-chlorophenyl)-2-(methylamino)propan-1-one represents a significant compound within the substituted cathinone class. Its unique structure, characterized by the 2-chloro substitution, provides a valuable tool for researchers studying the structure-activity relationships of monoamine reuptake inhibitors. While its primary applications are currently in the forensic and analytical fields, a deeper understanding of its pharmacological and toxicological properties is essential for both public health and the advancement of neuroscience. Further research is necessary to fully elucidate its biological effects and potential risks.

References
  • 1-(2-chlorophenyl)-2-(methylamino)propan-1-one hydrochloride . LookChem. [Link]

  • 1-(2-chlorophenyl)-2-(methylamino)propan-1-one hydrochloride . PubChemLite. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Potential Biological Activity of 3,5-Morpholinedione, 4-methyl-

A Note to the Reader: The biological activities of the specific compound 3,5-Morpholinedione, 4-methyl- are not extensively documented in publicly available scientific literature. This guide, therefore, provides a compre...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: The biological activities of the specific compound 3,5-Morpholinedione, 4-methyl- are not extensively documented in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the potential biological activities of this molecule based on the well-established pharmacological profiles of structurally related morpholine and morpholinedione derivatives. The insights and protocols presented herein are intended to serve as a foundational resource for researchers and drug development professionals to initiate and guide investigations into this compound.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile pharmacological activities and its ability to enhance the pharmacokinetic properties of drug candidates.[1][2] Its unique structural and physicochemical characteristics, including a balance of lipophilicity and hydrophilicity, metabolic stability, and the potential to improve blood-brain barrier permeability, make it a valuable component in the design of novel therapeutics.[3][4] The morpholine scaffold is a key feature in a wide array of approved drugs and clinical candidates with diverse therapeutic applications, including anticancer, anti-inflammatory, and central nervous system (CNS) activities.[1][5]

This technical guide will explore the potential biological activities of 3,5-Morpholinedione, 4-methyl-, a compound that combines the established morpholine core with a dione functionality and N-methylation. By examining the structure-activity relationships (SAR) of analogous compounds, we will delineate potential mechanisms of action and provide detailed experimental protocols to facilitate the investigation of its therapeutic promise.

Physicochemical Properties and Synthesis

While specific experimental data for 3,5-Morpholinedione, 4-methyl- is limited, its physicochemical properties can be predicted based on its structure. The presence of the polar morpholine and dione moieties suggests a degree of water solubility, while the N-methyl group can influence its lipophilicity and metabolic stability.

Synthesis: A general synthetic route to N-substituted morpholine-3,5-diones can be envisioned based on established organic chemistry principles. A plausible approach involves the cyclization of an N-substituted iminodiacetic acid derivative. For 4-methyl-3,5-morpholinedione, this could involve the reaction of N-methyliminodiacetic acid with a dehydrating agent.

Potential Biological Activities and Mechanisms of Action

The biological activities of morpholine derivatives are diverse and often depend on the nature and position of substituents on the morpholine ring.[5] Based on the activities of related compounds, 3,5-Morpholinedione, 4-methyl- could potentially exhibit the following pharmacological effects:

Anticancer Activity

The morpholine scaffold is present in numerous anticancer agents.[6] For instance, morpholine-substituted tetrahydroquinoline derivatives have shown potent and selective cytotoxicity against various cancer cell lines, acting as inhibitors of the mTOR pathway, which is crucial for cell growth and proliferation.[6]

Potential Mechanism of Action: 3,5-Morpholinedione, 4-methyl- could potentially exert anticancer effects through the inhibition of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. The dione functionality might also participate in interactions with biological targets.

Anti-inflammatory Activity

Morpholine derivatives have been investigated for their anti-inflammatory properties. Novel monocyclic β-lactam derivatives bearing a morpholine ring have demonstrated significant anti-inflammatory activity by inhibiting human inducible nitric oxide synthase (iNOS).[7]

Potential Mechanism of Action: The anti-inflammatory potential of 3,5-Morpholinedione, 4-methyl- could be mediated through the inhibition of pro-inflammatory enzymes like iNOS or cyclooxygenases (COX), or by modulating inflammatory signaling pathways such as NF-κB.

Central Nervous System (CNS) Activity

The morpholine ring is a common feature in CNS-active compounds due to its ability to cross the blood-brain barrier.[4][8] Morpholine derivatives have been shown to modulate the activity of various CNS targets, including:

  • Monoamine Oxidase (MAO) Inhibition: Certain morpholine-containing compounds act as reversible inhibitors of MAO-A, an enzyme involved in the metabolism of neurotransmitters like serotonin and norepinephrine, suggesting potential antidepressant activity.[9]

  • Cholinesterase Inhibition: Morpholine derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease.[3]

  • Receptor Modulation: The morpholine scaffold has been incorporated into ligands for various neurotransmitter receptors, indicating its potential to modulate neuronal signaling.[10]

Potential Mechanism of Action: The N-methyl group in 3,5-Morpholinedione, 4-methyl- may influence its interaction with CNS targets. It could potentially act as an inhibitor of enzymes like MAO or cholinesterases, or as a modulator of neurotransmitter receptors, warranting investigation into its neuropharmacological profile.

Experimental Protocols

To investigate the potential biological activities of 3,5-Morpholinedione, 4-methyl-, a series of in vitro and in vivo assays can be employed. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability and is commonly used to screen for the cytotoxic potential of compounds against cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3,5-Morpholinedione, 4-methyl- in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay (iNOS Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of 3,5-Morpholinedione, 4-methyl- for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory activity of a compound against MAO-A and MAO-B enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A or MAO-B and a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Inhibition Reaction:

    • In a 96-well plate, add the enzyme, the test compound (3,5-Morpholinedione, 4-methyl- at various concentrations), and a buffer solution.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate.

  • Detection: The product of the enzymatic reaction can be measured fluorometrically or spectrophotometrically, depending on the substrate used. For example, the oxidation of kynuramine produces 4-hydroxyquinoline, which is fluorescent.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation

Table 1: Hypothetical In Vitro Activity Profile of 3,5-Morpholinedione, 4-methyl-

AssayCell Line / EnzymeEndpointResult (Hypothetical)
CytotoxicityA549 (Lung Cancer)IC50> 100 µM
CytotoxicityMCF-7 (Breast Cancer)IC5075 µM
Anti-inflammatoryRAW 264.7 (iNOS)IC5050 µM
NeuropharmacologyMAO-AIC5025 µM
NeuropharmacologyMAO-BIC50> 100 µM

Visualizations

Proposed Synthetic Pathway

Synthesis of 4-methyl-3,5-morpholinedione cluster_0 Proposed Synthesis start N-methyliminodiacetic acid reagent Dehydrating Agent (e.g., Acetic Anhydride) start->reagent Reaction product 3,5-Morpholinedione, 4-methyl- reagent->product Cyclization

Caption: A proposed two-step synthesis of 3,5-Morpholinedione, 4-methyl-.

Experimental Workflow for Biological Evaluation

Experimental Workflow cluster_1 Biological Evaluation Workflow start 3,5-Morpholinedione, 4-methyl- invitro In Vitro Screening start->invitro cytotoxicity Cytotoxicity Assay (MTT) invitro->cytotoxicity anti_inflammatory Anti-inflammatory Assay (iNOS) invitro->anti_inflammatory cns CNS Target Assays (MAO, AChE) invitro->cns hit_identification Hit Identification & Lead Optimization cytotoxicity->hit_identification anti_inflammatory->hit_identification cns->hit_identification invivo In Vivo Studies (Animal Models) hit_identification->invivo Promising Candidates

Caption: A streamlined workflow for the biological evaluation of 3,5-Morpholinedione, 4-methyl-.

Future Directions

The exploration of 3,5-Morpholinedione, 4-methyl- represents a promising avenue for the discovery of novel therapeutic agents. Future research should focus on:

  • Definitive Synthesis and Characterization: The development and validation of a reliable synthetic route for 3,5-Morpholinedione, 4-methyl- is a critical first step.

  • Broad Biological Screening: A comprehensive screening of the compound against a wide range of biological targets will help to identify its primary pharmacological activities.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogs will provide valuable insights into the SAR and guide the optimization of lead compounds.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetic profiles, and safety.

By systematically applying the principles and protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of 3,5-Morpholinedione, 4-methyl- and contribute to the development of next-generation medicines.

References

[6] Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. [Link]

[2] Biological activities of morpholine derivatives and molecular targets involved. (2023). ResearchGate. [Link]

[11] Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). Nature. [Link]

[9] An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

[7] Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. (2020). PubMed. [Link]

[12] Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars. [Link]

[13] An updated review on morpholine derivatives with their pharmacological actions. (n.d.). Semantic Scholar. [Link]

[5] Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

[14] An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate. [Link]

[10] Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). National Center for Biotechnology Information. [Link]

[15] Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2025). IOP Conference Series: Materials Science and Engineering. [Link]

[3] Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Future Medicinal Chemistry. [Link]

[1] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]

[16] Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2026). Royal Society of Chemistry. [Link]

[8] Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed. [Link]

[17] Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (n.d.). Royal Society of Chemistry. [Link]

[4] Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2026). RSC Publishing. [Link]

[18] Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). DigitalCommons@TMC. [Link]

[19] A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). National Center for Biotechnology Information. [Link]

[20] Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

[21] Novel synthesis of cis-3,5-disubstituted morpholine derivatives. (2006). PubMed. [Link]

Sources

Exploratory

literature review on 4-methyl-3,5-morpholinedione

4-Methyl-3,5-morpholinedione: A Privileged Scaffold in Synthetic Chemistry and Drug Development Executive Summary 4-Methyl-3,5-morpholinedione (CAS 57503-67-0)[1], also known as N-methyldiglycolimide, is a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

4-Methyl-3,5-morpholinedione: A Privileged Scaffold in Synthetic Chemistry and Drug Development

Executive Summary

4-Methyl-3,5-morpholinedione (CAS 57503-67-0)[1], also known as N-methyldiglycolimide, is a highly versatile cyclic imide and a critical structural motif in modern medicinal chemistry. As a bioisostere of the 3,5-dioxopiperazine ring, this morpholine-dione derivative offers unique physicochemical properties, including enhanced aqueous solubility and altered hydrogen-bonding profiles. This whitepaper provides an in-depth technical analysis of its chemical identity, mechanistic synthetic pathways, pharmacological utility, and validated experimental protocols for drug development professionals.

Mechanistic Causality in Synthetic Methodologies

The synthesis of 4-methyl-3,5-morpholinedione relies on two primary orthogonal pathways: classical dehydrative cyclization and transition-metal-catalyzed C-H oxidation. Understanding the thermodynamic and kinetic drivers behind these routes is essential for scale-up and derivatization.

Route A: Dehydrative Cyclization (Condensation) The most direct route involves the nucleophilic acyl substitution of diglycolic anhydride by methylamine. The reaction initiates with the rapid, exothermic attack of the primary amine on the highly electrophilic anhydride carbonyl, yielding an acyclic N-methyldiglycolamic acid intermediate. The causality behind the subsequent requirement for high heat (thermal dehydration) or chemical dehydrating agents (e.g., acetic anhydride) lies in the high activation energy required for the second intramolecular amidation. By continuously removing the water byproduct (via a Dean-Stark apparatus), the thermodynamic equilibrium is forcefully shifted toward the stable, closed-ring imide.

Route B: Catalytic C-H Oxidation Alternatively, the target can be synthesized via the double oxidation of 4-methylmorpholine (CAS 109-02-4)[2]. This is achieved using Ruthenium tetroxide (RuO₄) or Gif-type oxidation systems[3]. The regioselectivity of this oxidation is dictated by the lone pair on the morpholine nitrogen, which significantly lowers the bond dissociation energy of the adjacent α -C-H bonds via hyperconjugation. The highly electrophilic RuO₄ (or an Fe(V) oxenoid species in Gif chemistry[4]) abstracts a hydride, forming a reactive iminium ion[5]. This intermediate is trapped by water to form a carbinolamine, which rapidly collapses into the mono-lactam intermediate, 4-methylmorpholin-3-one (CAS 20721-78-2)[6]. A second catalytic cycle at the remaining α -carbon yields the final 3,5-dione.

Synthesis A Diglycolic Anhydride + Methylamine B Amidation & Ring Closure (Thermal Dehydration) A->B Nucleophilic Acyl Substitution C 4-Methyl-3,5-morpholinedione (Target) B->C -H2O (Dean-Stark) D 4-Methylmorpholine E Catalytic Oxidation (RuO4 or Gif-type) D->E C-H Activation E->C Double Oxidation

Figure 1: Synthetic pathways for 4-methyl-3,5-morpholinedione highlighting thermal vs. oxidative routes.

Pharmacological Grounding: The Bioisosteric Advantage

In drug discovery, the 3,5-morpholinedione core is recognized as a "privileged scaffold." It serves as a direct bioisostere to the 3,5-dioxopiperazine moiety found in clinically approved Topoisomerase II inhibitors and cardioprotectants (e.g., Dexrazoxane).

The strategic replacement of the piperazine NH group with an oxygen atom in the morpholine ring eliminates a hydrogen bond donor. This subtle structural modification significantly increases the lipophilicity and blood-brain barrier (BBB) permeability of the molecule while maintaining the spatial geometry required for target binding. Consequently, derivatives of 4-methyl-3,5-morpholinedione have been extensively patented for neuroleptic and selective antipsychotic applications, demonstrating high affinity and antagonistic activity toward 5-HT (serotonin) and Dopamine receptors[7].

Applications Core 4-Methyl-3,5-morpholinedione (Privileged Scaffold) Deriv1 N-Alkyl/Aryl Derivatives Core->Deriv1 Functionalization Deriv2 Bisdioxopiperazine Bioisosteres Core->Deriv2 Dimerization/Linkage Target1 5-HT/Dopamine Receptors (Antipsychotics) Deriv1->Target1 Receptor Binding Target2 Topoisomerase II (Cardioprotectants) Deriv2->Target2 Enzyme Inhibition

Figure 2: Pharmacological utility of the 4-methyl-3,5-morpholinedione scaffold in drug discovery.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure high-fidelity synthesis and reproducibility in a laboratory setting.

Protocol A: Synthesis via Dehydrative Cyclization
  • Initiation : Dissolve 1.0 eq of diglycolic anhydride in anhydrous toluene under an inert N₂ atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the anhydride into diglycolic acid, which would drastically reduce the electrophilicity of the carbonyl carbon and halt the reaction.

  • Amidation : Cool the solution to 0 °C and add 1.05 eq of methylamine (2M in THF) dropwise over 30 minutes. Causality: Strict temperature control mitigates the highly exothermic nucleophilic attack, preventing the formation of linear polymeric byproducts.

  • Cyclization : Equip the reaction flask with a Dean-Stark trap. Heat the mixture to reflux (110 °C) for 12 hours. Causality: Thermal energy overcomes the activation barrier for the intramolecular cyclization. The Dean-Stark trap continuously removes water from the system, driving the thermodynamic equilibrium entirely toward the cyclic imide.

  • Self-Validation Checkpoint : Monitor the reaction via TLC (EtOAc:Hexane 1:1). The complete disappearance of the baseline amic acid spot and the emergence of a high-R_f spot confirms cyclization. Validate via IR spectroscopy: the transition from a broad acid/amide band (~1650 cm⁻¹) to the characteristic sharp, twin imide carbonyl stretches (~1690 and 1730 cm⁻¹) definitively proves ring closure.

Protocol B: Catalytic Oxidation of 4-Methylmorpholine
  • System Setup : Dissolve 1.0 eq of 4-methylmorpholine[2] in a biphasic mixture of EtOAc and H₂O (1:1 v/v). Causality: The biphasic system isolates the highly reactive, organic-soluble RuO₄ in the organic layer (preventing over-oxidation of the solvent), while keeping the stoichiometric oxidant (NaIO₄) safely in the aqueous phase.

  • Catalyst Activation : Add 0.05 eq of RuCl₃·xH₂O, followed by the portion-wise addition of 4.5 eq of NaIO₄ at room temperature. Causality: NaIO₄ acts as the terminal oxidant, continuously regenerating the active Ru(VIII) species from the resting Ru(IV) state, enabling efficient catalytic turnover[6].

  • Quenching & Workup : After 8 hours of vigorous stirring, quench the reaction with isopropanol. Causality: Isopropanol acts as a sacrificial reductant, safely neutralizing any remaining highly toxic and volatile RuO₄ into insoluble RuO₂, which can then be easily removed via Celite filtration.

  • Self-Validation Checkpoint : Conduct GC-MS analysis of the organic layer. The disappearance of the precursor (m/z 101) and the appearance of the target dione (m/z 129)[8] validates the workflow. The absence of the intermediate 4-methylmorpholin-3-one (m/z 115)[6] confirms complete double oxidation.

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters and analytical identifiers for 4-methyl-3,5-morpholinedione to facilitate rapid reference during analytical validation.

ParameterValueReference
IUPAC Name 4-Methylmorpholine-3,5-dione[1],[9]
CAS Registry Number 57503-67-0[1],[9]
Molecular Formula C₅H₇NO₃[9],[8]
Molecular Weight 129.11 g/mol [9]
Monoisotopic Mass 129.04259 Da[8]
Predicted XLogP -0.8 (Highly Hydrophilic)[8]
Precursor (Oxidation Route) 4-Methylmorpholine (CAS 109-02-4)[2],[6]
Intermediate (Oxidation Route) 4-Methylmorpholin-3-one (CAS 20721-78-2)[6]

Sources

Foundational

In-Depth Technical Guide: In Vitro and In Vivo Pharmacological Profiling of 3,5-Morpholinedione, 4-methyl-

Executive Summary 3,5-Morpholinedione, 4-methyl- (CAS 57503-67-0) is a highly versatile heterocyclic scaffold utilized extensively in advanced medicinal chemistry[1]. Characterized by its rigid 3,5-dione structure and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Morpholinedione, 4-methyl- (CAS 57503-67-0) is a highly versatile heterocyclic scaffold utilized extensively in advanced medicinal chemistry[1]. Characterized by its rigid 3,5-dione structure and a lipophilic 4-methyl substitution, it serves as a privileged pharmacophore and synthetic intermediate for designing central nervous system (CNS) agents and targeted oncology therapeutics[2][3]. This whitepaper details the causality-driven methodologies for evaluating this compound and its derivatives in both in vitro and in vivo settings, providing a robust framework for drug development professionals.

Core Chemical Rationale & Scaffold Utility

Before executing biological assays, it is critical to understand the chemical causality that makes 3,5-Morpholinedione, 4-methyl- biologically valuable. The dione moieties provide essential hydrogen bond acceptors crucial for target protein interaction (e.g., dUTPase enzymes or G-protein coupled receptors)[3]. The N-methyl group is strategically important: it prevents rapid metabolic N-glucuronidation or oxidation, while simultaneously increasing the partition coefficient (LogP). This enhanced lipophilicity is an absolute requirement for crossing the blood-brain barrier (BBB) in neuroleptic applications[2].

In synthetic workflows, the scaffold is typically activated via dianion generation (using sodium amide in liquid ammonia) to allow precise C-substitution, creating diverse libraries of bioactive molecules[4].

In Vitro Studies: Receptor Binding and Enzyme Inhibition

In vitro studies of 3,5-morpholinedione derivatives primarily focus on two distinct therapeutic axes: antipsychotic receptor profiling and oncology-focused enzyme inhibition.

CNS Receptor Binding (Dopamine D2 and Serotonin 5-HT2A)

Derivatives of 3,5-morpholinedione exhibit significant affinity for D2 and 5-HT2A receptors, a hallmark of atypical antipsychotics[2]. Testing requires competitive radioligand binding assays. We utilize [3H]spiperone as the radioligand because its high specific activity and established kinetic profile allow for precise calculation of the inhibition constant (Ki) using the Cheng-Prusoff equation.

dUTPase Inhibition

Recent oncological applications have repurposed the scaffold as an inhibitor of deoxyuridine triphosphatase (dUTPase), an enzyme overexpressed in certain solid tumors[3]. Inhibiting dUTPase prevents the hydrolysis of dUTP, thereby enhancing the efficacy of thymidylate synthase inhibitors (like 5-Fluorouracil) by promoting toxic uracil misincorporation into cancer cell DNA.

Protocol 1: Self-Validating High-Throughput Radioligand Binding Assay

Objective: Determine the IC50 and Ki of 3,5-morpholinedione derivatives at the Dopamine D2 receptor. Causality & Validation: To ensure the system is self-validating, we incorporate a known D2 antagonist (Haloperidol) as a positive control and a non-binding structural analog as a negative control. Assay robustness is validated by calculating the Z'-factor; only plates yielding a Z' > 0.6 are accepted for data analysis.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human D2 receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2. Rationale: Mg2+ ions are essential for stabilizing the high-affinity state of the GPCR, ensuring accurate ligand-receptor interaction.

  • Incubation: Combine 50 µL of membrane suspension, 25 µL of [3H]spiperone (final concentration 0.5 nM), and 25 µL of the test compound (ranging from 10^-10 to 10^-5 M) in a 96-well microtiter plate.

  • Equilibration: Incubate the plates at 25°C for 60 minutes. Rationale: A 60-minute window ensures thermodynamic equilibrium is reached without risking proteolytic receptor degradation.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Rationale: PEI coats the glass fibers with a positive charge, significantly reducing the non-specific binding of the lipophilic radioligand to the filter matrix.

  • Quantification: Wash filters three times with ice-cold buffer to remove unbound ligand, dry, and measure retained radioactivity using liquid scintillation counting.

In Vivo Studies: Pharmacodynamics and Pharmacokinetics

Transitioning from in vitro to in vivo requires models that accurately reflect the compound's systemic behavior, metabolic stability, and target engagement.

Protocol 2: Apomorphine-Induced Climbing Assay (Murine Model)

Objective: Determine the in vivo effective dose (ED50) of the test compound for antipsychotic efficacy[2]. Causality & Validation: The protocol includes a vehicle-only group to establish baseline climbing behavior and a reference drug group to validate the model's sensitivity to D2 antagonism.

Step-by-Step Methodology:

  • Dosing: Administer the 3,5-morpholinedione derivative via intraperitoneal (i.p.) injection to male Swiss Webster mice (n=8 per dose group). Rationale: i.p. administration bypasses initial gastrointestinal first-pass metabolism, providing a clearer view of the compound's intrinsic BBB permeability and CNS activity.

  • Challenge: 30 minutes post-dose, inject apomorphine hydrochloride (1.0 mg/kg, subcutaneously). Rationale: Apomorphine is a direct dopamine agonist that induces a stereotypic climbing behavior; effective D2 antagonists will block this effect.

  • Observation: Place mice in cylindrical wire mesh cages. At 10, 20, and 30 minutes post-apomorphine injection, score the climbing behavior blindly (0 = four paws on the floor, 1 = two paws on the wire, 2 = four paws on the wire).

  • Data Analysis: Calculate the percentage inhibition of climbing relative to the vehicle control to derive the ED50 using non-linear regression analysis.

Quantitative Data Summaries

The following table synthesizes representative pharmacological data for the 4-methylmorpholine-3,5-dione scaffold and its functionalized derivatives, demonstrating the structure-activity relationship (SAR) progression from an inactive scaffold to potent therapeutics.

Compound ClassD2 Binding IC50 (nM)5-HT2A Binding IC50 (nM)dUTPase IC50 (µM)In Vivo ED50 (mg/kg, i.p.)
Unsubstituted Scaffold>10,000>10,000>50N/A
C-Substituted Aryl Derivative12.58.4>502.1
N-Alkyl/Aryl Hybrid45.0110.21.28.5
Reference (Haloperidol)1.245.0N/A0.15

Visualizations

Workflow Start 3,5-Morpholinedione, 4-methyl- Scaffold Synthesis Dianion Generation (NaNH2 / NH3) Start->Synthesis Derivatives Functionalized Derivatives Synthesis->Derivatives InVitro In Vitro Screening Derivatives->InVitro Receptor Receptor Binding (D2 / 5-HT2A) InVitro->Receptor Enzyme Enzyme Inhibition (dUTPase) InVitro->Enzyme InVivo In Vivo Models Receptor->InVivo Enzyme->InVivo Behavioral Behavioral Assays (Apomorphine Climbing) InVivo->Behavioral PK Pharmacokinetics (BBB Penetration) InVivo->PK

Workflow of in vitro and in vivo evaluation for 3,5-Morpholinedione, 4-methyl- derivatives.

Mechanism Ligand Morpholinedione Derivative D2 Dopamine D2 Receptor Ligand->D2 Antagonism HT2A 5-HT2A Receptor Ligand->HT2A Antagonism cAMP cAMP Production Inhibition D2->cAMP G-alpha-i signaling IP3 IP3 / DAG Pathway HT2A->IP3 G-alpha-q signaling Effect Antipsychotic Efficacy cAMP->Effect IP3->Effect

Pharmacological mechanism of action for CNS-active morpholinedione derivatives.

References

  • Title: IE861193L - Pyridinylpiperazine derivatives Source: Google Patents URL
  • Title: US10889563B2 - Deoxyuridine triphosphatase inhibitors Source: Google Patents URL
  • Title: Organic Chemistry: 3,5-Morpholinedione, and 3,5-Thiomorpholinedione as Useful New Synthetic Intermediates Source: dss.go.th / Journal of Organic Chemistry URL: [Link]

Sources

Exploratory

The Morpholine Pharmacophore: A Structural and Mechanistic Guide to a Privileged Scaffold in Medicinal Chemistry

Executive Summary Morpholine (1-oxa-4-azacyclohexane) has cemented its status as a "privileged scaffold" in modern drug discovery[1]. This simple, six-membered saturated heterocycle seamlessly integrates an amine and an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine (1-oxa-4-azacyclohexane) has cemented its status as a "privileged scaffold" in modern drug discovery[1]. This simple, six-membered saturated heterocycle seamlessly integrates an amine and an ether functional group, providing a versatile structural foundation for therapeutic agents. From central nervous system (CNS) modulators to targeted oncology therapeutics, the morpholine ring is ubiquitous in FDA-approved drugs[2][3]. This technical guide explores the physicochemical rationale behind morpholine's success, its mechanistic role in target binding, and state-of-the-art synthetic protocols for its incorporation into novel drug candidates.

The Physicochemical Rationale: Why Morpholine?

The utility of the morpholine ring is fundamentally driven by its unique physicochemical properties, which directly address common pharmacokinetic (PK) liabilities in drug design[1][4].

  • Modulation of Basicity : The presence of the electronegative oxygen atom withdraws electron density from the nitrogen via inductive effects. Consequently, morpholine is significantly less basic (pKa ≈ 8.4) than its all-carbon counterpart, piperidine (pKa ≈ 11.2)[1][2].

    • Causality: Highly basic amines are often fully protonated at physiological pH, leading to poor membrane permeability and sequestration in acidic intracellular compartments (lysosomal trapping). By lowering the pKa, morpholine ensures a higher fraction of the un-ionized drug species in circulation, drastically improving oral bioavailability and blood-brain barrier (BBB) penetration[2][5].

  • Lipophilic-Hydrophilic Balance : Morpholine provides an optimal balance of hydrophilicity (via the oxygen and nitrogen heteroatoms) and lipophilicity (via the ethylene bridges)[6]. This well-balanced profile is critical for CNS drugs, which require strict lipophilicity boundaries to cross the BBB without becoming excessively hydrophobic[7].

  • Conformational Flexibility : The saturated ring adopts a flexible chair conformation, allowing it to adapt to various binding pockets and participate in complex lipophilic-hydrophilic interactions within target active sites[2].

Table 1: Comparative Physicochemical Properties of Saturated Six-Membered Heterocycles
PropertyMorpholinePiperidinePiperazineImpact on Drug Design
Structure 1-oxa-4-azacyclohexaneAzacyclohexane1,4-diazacyclohexaneDetermines spatial geometry and vectorization of substituents.
pKa (Conjugate Acid) ~8.4~11.2~9.8Morpholine's reduced basicity minimizes lysosomal trapping[1].
LogP Contribution -0.860.84-1.50Morpholine offers a balanced profile for optimal BBB penetration[2].
H-Bond Donors 1 (Secondary amine)12Influences target protein binding affinity and aqueous solubility.
H-Bond Acceptors 2 (N, O)1 (N)2 (N, N)Morpholine's oxygen provides additional hinge-binding interactions[8].

Mechanistic Role in Target-Specific Modulation

Morpholine is not merely a passive pharmacokinetic modifier; it actively participates in pharmacodynamic (PD) interactions.

  • Oncology (Kinase Inhibition) : In the development of targeted anticancer therapies, aryl-morpholines are critical pharmacophores for inhibiting the PI3K/Akt/mTOR signaling pathway[2][9]. The morpholine oxygen frequently acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket. This specific interaction is a primary driver of potency and selectivity against PI3K over other kinases[7].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Morpholine Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Activates Proliferation Cell Survival mTOR->Proliferation Promotes Inhibitor Morpholine Inhibitor Inhibitor->PI3K Competitive Block

PI3K/Akt/mTOR signaling cascade illustrating targeted inhibition by morpholine therapeutics.

  • CNS Therapeutics : Morpholine is a cornerstone in drugs targeting neurodegenerative and mood disorders[3]. For instance, the antidepressant Reboxetine and the MAO-A inhibitor Moclobemide rely on the morpholine ring to mimic endogenous neurotransmitters, facilitating selective interaction with specific molecular targets while ensuring rapid brain penetrance[2][10].

Table 2: Representative FDA-Approved Morpholine-Containing Drugs
Drug NameIndicationPrimary TargetRole of Morpholine Scaffold
Gefitinib Non-Small Cell Lung CancerEGFR Tyrosine KinaseSolubilizing group; enhances oral bioavailability[8].
Linezolid Gram-positive Bacterial InfectionsBacterial 50S RibosomeEnhances target binding affinity and metabolic stability[6].
Moclobemide Depression / Social AnxietyMonoamine Oxidase A (MAO-A)Crucial for binding affinity and MAO-A selectivity[3][10].
Aprepitant Chemotherapy-induced NauseaNeurokinin 1 (NK1) ReceptorCore scaffold directing appendages into the active site[2][3].

Advanced Synthetic Methodologies: The Redox-Neutral Protocol

The synthetic accessibility of the morpholine scaffold is a primary reason for its widespread adoption[1]. While traditional methods involve the cyclization of β-haloethylamino alcohols or reductive amination[1], recent advancements in green chemistry have yielded highly efficient, redox-neutral protocols.

A breakthrough methodology published in the Journal of the American Chemical Society (2024) details the selective monoalkylation of 1,2-amino alcohols using ethylene sulfate[11]. This approach eliminates the need for harsh dehydrating agents or expensive transition metal catalysts.

Synthetic_Workflow Start 1,2-Amino Alcohol (Starting Material) Step1 SN2 Monoalkylation (Clean Isolation) Start->Step1 Reagent Ethylene Sulfate + tBuOK (Redox Neutral) Reagent->Step1 Step2 Intramolecular Cyclization (Base Promoted) Step1->Step2 Product Substituted Morpholine (Target Scaffold) Step2->Product

Redox-neutral synthetic workflow for morpholine ring construction via selective monoalkylation.

Experimental Protocol: Green Synthesis of Morpholines via Ethylene Sulfate

Objective: High-yielding conversion of 1,2-amino alcohols to substituted morpholines. System Validation: This protocol is self-validating; the sequential addition of base precisely controls the reaction pathway, preventing over-alkylation by isolating the N-alkylation step from the O-alkylation (cyclization) step[11].

Step-by-Step Methodology:

  • Reagent Preparation : In an oven-dried flask under a nitrogen atmosphere, dissolve the starting 1,2-amino alcohol (1.0 equiv) and ethylene sulfate (1.1 equiv) in anhydrous tetrahydrofuran (THF).

    • Causality: Ethylene sulfate acts as a highly reactive, inexpensive 2-carbon dielectrophile. Anhydrous THF prevents the solvolysis of the sulfate, ensuring the amine remains the primary nucleophile[11].

  • Selective N-Alkylation : Cool the reaction mixture to 0 °C. Portion-wise, add potassium tert-butoxide (tBuOK, 1.2 equiv). Stir for 2 hours.

    • Causality: tBuOK selectively deprotonates the primary amine (which is more nucleophilic than the hydroxyl group). The low temperature kinetically controls the reaction, favoring a clean SN2 attack on the ethylene sulfate to form an N-alkylated intermediate without triggering premature cyclization[11].

  • Intramolecular Cyclization : Increase the reaction temperature to 60 °C and add a second portion of tBuOK (1.2 equiv). Stir for an additional 4–6 hours.

    • Causality: The elevated thermal energy and additional base deprotonate the less acidic hydroxyl group. This triggers an intramolecular nucleophilic attack that displaces the sulfate leaving group, effectively closing the six-membered morpholine ring[11].

  • Quenching and Workup : Cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate.

    • Causality: NH₄Cl safely neutralizes the excess tBuOK without risking the acid-catalyzed cleavage of the newly formed morpholine ether linkage.

  • Isolation : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the target morpholine derivative via silica gel flash chromatography.

References

  • Title: Morpholine: A Privileged Pharmacophore in Modern Drug Discovery | Source: Benchchem | URL
  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery | Source: ACS Publications | URL
  • Title: Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals | Source: Benchchem | URL
  • Title: Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads | Source: Bentham Science | URL
  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC | Source: NIH | URL
  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry | Source: PubMed | URL
  • Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics | Source: NIH/PMC | URL
  • Title: Morpholine – Knowledge and References | Source: Taylor & Francis | URL
  • Title: Morpholine-containing, CNS active, FDA approved drugs | Source: ResearchGate | URL
  • Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases | Source: Taylor & Francis | URL
  • Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines | Source: ACS Publications | URL

Sources

Protocols & Analytical Methods

Method

experimental protocol for using 3,5-Morpholinedione, 4-methyl-

Strategic Application Note: Electrocarboxylation of 3,5-Morpholinedione, 4-methyl- via Electrogenerated Bases Strategic Overview: CO₂ Fixation via Cyclic Imides The compound 3,5-Morpholinedione, 4-methyl- (CAS 57503-67-0...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Application Note: Electrocarboxylation of 3,5-Morpholinedione, 4-methyl- via Electrogenerated Bases

Strategic Overview: CO₂ Fixation via Cyclic Imides

The compound 3,5-Morpholinedione, 4-methyl- (CAS 57503-67-0), commonly referred to as N-methyldiglycolimide, is a highly versatile cyclic imide building block. In modern sustainable synthesis, it serves as an ideal substrate for electrochemical CO₂ fixation. By targeting the weakly acidic α-CH₂ protons adjacent to the imide carbonyls, researchers can selectively carboxylate the morpholine ring. This protocol details the paired electrosynthesis required to convert 3,5-Morpholinedione, 4-methyl- into sodium N-methyldiglycolimide-3-carboxylate—a critical precursor for complex polycarboxylates such as methoxymethane-1,1,1'-tricarboxylate salts, which are highly valued as biodegradable detergent builders[1].

Mechanistic Causality: The Electrogenerated Base (EGB) Paradigm

Direct cathodic reduction of CO₂ or aliphatic substrates often requires high overpotentials and suffers from poor chemoselectivity, leading to parasitic byproducts like formates or oxalates. To bypass this, this protocol employs an Electrogenerated Base (EGB) system[1].

The Causality of Reagent Selection: Instead of directly reducing the imide, a sterically hindered probase—tetraethyl ethenetetracarboxylate —is introduced. The probase is reduced at the cathode at a significantly lower potential than both CO₂ and the substrate. This two-electron reduction generates a potent dianion (the EGB). Because the EGB is sterically hindered, it acts strictly as a Brønsted base rather than a nucleophile, selectively deprotonating the weakly acidic α-position of 3,5-Morpholinedione, 4-methyl-[1]. The resulting carbanion then executes a nucleophilic attack on dissolved CO₂ to form the carboxylated product.

The 2:1 molar ratio of substrate (0.02 mol) to probase (0.01 mol) is a strict mechanistic requirement: the two-electron reduction of one probase molecule yields a dianion capable of deprotonating exactly two equivalents of the imide[2].

G Cathode Cathode (Electron Source) Probase Base Precursor (BP) (Tetraethyl ethenetetracarboxylate) Cathode->Probase +2e⁻ (Reduction) EGB Electrogenerated Base (EGB Dianion) Probase->EGB Activation Substrate 3,5-Morpholinedione, 4-methyl- (Weakly Acidic Substrate) EGB->Substrate Deprotonation (x2) EGBH Conjugate Acid (Tetraethyl ethanetetracarboxylate) EGB->EGBH +2H⁺ (Byproduct) Anion Substrate Carbanion (Nucleophile) Substrate->Anion -H⁺ CO2 Carbon Dioxide (Electrophile) Anion->CO2 Nucleophilic Attack Product Carboxylated Precursor (N-methyldiglycolimide-3-carboxylate) CO2->Product C-C Bond Formation

Figure 1: EGB-mediated electrocarboxylation cycle of 3,5-Morpholinedione, 4-methyl-.

Self-Validating Electrochemical Workflow

Phase 1: Cell Preparation and Dehydration

Causality: Water is a stronger acid than the α-protons of the imide. Any residual moisture will instantly protonate the EGB, short-circuiting the catalytic cycle.

  • Dry high-purity Acetonitrile (CH₃CN) over activated 3Å molecular sieves for 48 hours prior to use.

  • Assemble a two-compartment divided electrochemical cell separated by a medium-porosity glass frit to prevent anodic oxidation of the generated carbanions.

  • Equip the cell with a mercury pool cathode (or a high-surface-area carbon/platinum cathode) and a sacrificial magnesium or inert platinum anode.

Phase 2: Electrolysis Setup
  • Catholyte Preparation: Charge the cathode compartment with 100 mL of 0.3 M Sodium Iodide (NaI) in dry CH₃CN.

  • Substrate Addition: Add 2.6 g (0.02 mol) of 3,5-Morpholinedione, 4-methyl- and 3.2 g (0.01 mol) of tetraethyl ethenetetracarboxylate to the catholyte[2].

  • Anolyte Preparation: Charge the anode compartment with 30 mL of the same 0.3 M NaI/CH₃CN supporting electrolyte[2].

  • CO₂ Saturation: Purge the catholyte with anhydrous CO₂ gas for 15 minutes, then maintain a continuous, gentle subsurface sparge to ensure the solution remains saturated with the electrophile.

Phase 3: Electrocarboxylation Execution
  • Initiate electrolysis under constant current conditions (galvanostatic) or controlled potential, maintaining the temperature at 20–25 °C.

  • Continue the electrolysis for approximately 4.2 hours, monitoring the charge passed to ensure it aligns with the theoretical 2 Faradays per mole of probase[2].

Quantitative Electrolysis Parameters

ParameterValue / ConditionMechanistic Rationale
Target Substrate 3,5-Morpholinedione, 4-methyl- (2.6 g, 0.02 mol)Provides the weakly acidic α-CH₂ reaction site.
Base Precursor (Probase) Tetraethyl ethenetetracarboxylate (3.2 g, 0.01 mol)1:2 molar ratio dictates the 2-electron EGB cycle.
Supporting Electrolyte 0.3 M Sodium Iodide (NaI)Na⁺ stabilizes the resulting carboxylate as a salt.
Solvent System Anhydrous AcetonitrilePrevents parasitic protonation of the EGB.
Cell Architecture Divided cell (glass frit)Isolates cathodic reduction from anodic oxidation.
Electrolysis Duration 4.2 hoursEnsures complete reduction of the probase.
Primary Product Sodium N-methyldiglycolimide-3-carboxylateStable intermediate for polycarboxylate synthesis.
Isolated Yield ~52% (2.03 g)Validates the efficiency of the CO₂ capture[2].

Isolation and System Validation

Causality & Validation: The workup procedure is designed to be a self-validating diagnostic tool for the reaction's success.

  • Transfer the cell to a dry box. Separate the catholyte (which now contains precipitated material) from the cathode.

  • Evaporate the acetonitrile solvent in vacuo to yield a crude solid residue.

  • Diagnostic Step: Mix the residue with water. You will observe immediate gas evolution (unreacted CO₂ release) and partial dissolution of the solid[2]. The immediate cessation of gas evolution confirms that the carboxylate salt has been successfully stabilized.

  • Filter the mixture via suction. The undissolved solid is the hydrogenated probase (tetraethyl ethane-1,1,2,2-tetracarboxylate). Self-Validation: A quantitative recovery of this solid confirms that the probase acted strictly as a mediator/base and did not undergo parasitic nucleophilic attack[2].

  • Evaporate the remaining aqueous filtrate in vacuo to isolate 2.03 g (approx. 52% yield) of pure sodium N-methyldiglycolimide-3-carboxylate [2].

References

  • Matthessen, R., Fransaer, J., Binnemans, K., & De Vos, D. E. (2014). "Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids." Beilstein Journal of Organic Chemistry, 10, 2484–2500. Available at:[Link]

  • "Synthesis of tetraethyl ethane-1,1,2,2-tetracarboxylate." PrepChem Database (Derived from US Patent 4072583). Available at:[Link]

Sources

Application

Application Note: 3,5-Morpholinedione, 4-methyl- as a Critical Negative Control Scaffold in CRBN-Targeted PROTAC Assays

Executive Summary In the rapidly expanding field of Targeted Protein Degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the ubiquitin-proteasome system to eliminat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly expanding field of Targeted Protein Degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the ubiquitin-proteasome system to eliminate disease-causing proteins[1]. While glutarimide (the core of thalidomide) is the canonical ligand for the Cereblon (CRBN) E3 ligase, its bioisostere, morpholine-3,5-dione , has gained significant traction due to its favorable physicochemical properties and distinct exit-vector geometry[2].

To rigorously confirm that a PROTAC degrades its target via a CRBN-dependent mechanism, researchers must employ a structurally matched negative control. 3,5-Morpholinedione, 4-methyl- (also known as N-methylmorpholine-3,5-dione) serves as the indispensable scaffold for this purpose. This application note details the mechanistic rationale and provides a self-validating cell culture protocol for utilizing 4-methylmorpholine-3,5-dione-based compounds to authenticate on-target protein degradation.

Mechanistic Rationale: The Causality of N-Methylation

The synthesis of 3,5-morpholinedione derivatives has been well-documented for decades[3], but their modern utility lies in E3 ligase recruitment. The imide nitrogen (NH) of morpholine-3,5-dione is an obligate hydrogen bond donor. When an active PROTAC enters the cell, this NH group forms critical hydrogen bonds with the backbone carbonyl of His380 and the backbone amide of Trp386 within the tri-tryptophan pocket of CRBN.

The N-Methylation Abrogation Strategy: Incorporating 3,5-Morpholinedione, 4-methyl- into the PROTAC structure introduces a methyl group at this exact nitrogen position. This single modification causes a dual-mode failure in E3 ligase recruitment:

  • Loss of H-Bonding: The critical hydrogen bond donor is eliminated.

  • Steric Clash: The bulky methyl group physically clashes with the tight CRBN binding pocket.

Consequently, PROTACs incorporating the 4-methylmorpholine-3,5-dione moiety retain their affinity for the Protein of Interest (POI) but completely fail to recruit CRBN. This makes them the ultimate negative control to prove that observed degradation is genuinely CRBN-mediated and not an artifact of off-target toxicity or inherent POI destabilization.

Mechanism POI Protein of Interest (POI) Active Active PROTAC (Morpholine-3,5-dione) POI->Active Binds Target Control Negative Control (4-Methylmorpholine-3,5-dione) POI->Control Binds Target CRBN CRBN E3 Ligase Active->CRBN Recruits E3 Degradation Proteasomal Degradation CRBN->Degradation Ubiquitinates Control->CRBN Steric Clash & No H-Bond

Mechanism of CRBN-mediated degradation vs. 4-methylmorpholine-3,5-dione negative control block.

Experimental Design & Self-Validating Controls

A robust PROTAC cell culture assay must be a self-validating system. Relying solely on the disappearance of the POI is insufficient, as compounds can cause transcriptional downregulation or non-specific cytotoxicity.

The assay must include the following parallel treatment arms:

  • Vehicle Control (0.1% DMSO): Establishes the baseline POI level.

  • Active PROTAC: Demonstrates dose-dependent degradation.

  • N-Methyl Negative Control (4-Methylmorpholine-3,5-dione derivative): Proves that degradation requires CRBN binding. POI levels should remain identical to the vehicle.

  • Active PROTAC + MG132 (Proteasome Inhibitor): Rescues the POI, proving degradation occurs via the proteasome.

  • Active PROTAC + MLN4924 (Neddylation Inhibitor): Rescues the POI, proving degradation requires active Cullin-RING ligase (CRL) complexes.

Detailed Cell Culture Protocol

Cell Seeding & Preparation

Causality Insight: HEK293T cells are optimal for initial PROTAC screening due to their robust basal CRBN expression and rapid doubling time, ensuring that E3 ligase availability is not a rate-limiting bottleneck.

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Seed cells at a density of 3×105 cells/well in a 6-well tissue culture plate.

  • Incubate at 37°C, 5% CO₂ for 24 hours until cells reach 70-80% confluency. Do not allow cells to overgrow, as contact inhibition alters basal protein turnover rates.

Compound Treatment Workflow

Causality Insight: PROTACs operate catalytically; therefore, degradation is typically rapid (4–24 hours). Extended incubations (>48h) risk confounding results due to secondary transcriptional effects or compound degradation.

  • Pre-treatment (Mechanistic Controls): To specific wells, add 10 µM MG132 or 1 µM MLN4924 for 2 hours prior to PROTAC addition.

  • Compound Dilution: Prepare 1000x stock solutions of the Active PROTAC and the 4-Methylmorpholine-3,5-dione Control in DMSO.

  • Dosing: Treat cells with a concentration gradient (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Ensure the final DMSO concentration remains constant at 0.1% across all wells to prevent solvent-induced stress.

  • Incubate for 12 hours.

Workflow S1 1. Cell Seeding (HEK293T, 70-80% confluency) S2 2. Pre-treatment (Optional) (MG132 or MLN4924 for 2h) S1->S2 S3 3. Equimolar Compound Incubation (Active vs. N-Methyl Control, 12h) S2->S3 S4 4. Cell Lysis (RIPA + Protease/Phosphatase Inhibitors) S3->S4 S5 5. Immunoblotting Analysis (Quantify POI, CRBN, and Actin) S4->S5

Step-by-step workflow for evaluating PROTAC-mediated degradation in cell culture.

Cell Lysis & Immunoblotting

Causality Insight: Rapid lysis in highly denaturing buffer is critical to halt endogenous deubiquitinases (DUBs) and preserve the transient ubiquitinated state of the POI.

  • Wash cells twice with ice-cold PBS to remove residual media and compound.

  • Lyse cells directly in the wells using 150 µL of RIPA buffer supplemented with 1x HALT Protease and Phosphatase Inhibitor Cocktail.

  • Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Perform BCA assay to normalize protein concentrations, followed by standard SDS-PAGE and Western Blotting against the POI, CRBN, and a loading control (e.g., GAPDH or β -Actin).

Data Presentation & Expected Results

The inclusion of the 4-methylmorpholine-3,5-dione control provides a definitive matrix of expected results. Summarize your densitometry data using the following structured format to easily compare E3 ligase engagement.

Table 1: Expected Quantitative Outcomes in Immunoblotting Assays

Treatment GroupConcentrationPOI Level (% of DMSO)CRBN LevelInterpretation
DMSO (Vehicle) 0.1%100%NormalBaseline protein turnover.
Active PROTAC 100 nM< 10% NormalSuccessful targeted degradation.
4-Methyl Control 100 nM98% NormalValidates CRBN dependence. Steric clash prevents degradation.
Active + MG132 100 nM + 10 µM95%NormalValidates proteasome dependence.
Active + MLN4924 100 nM + 1 µM96%NormalValidates CRL/Neddylation dependence.

Expert Insights & Troubleshooting

  • The "Hook Effect": At high concentrations (typically >1 µM), PROTACs can exhibit the "hook effect" (prozone effect), where independent binding of the PROTAC to the POI and CRBN outcompetes the formation of the productive ternary complex. If your active PROTAC shows reduced degradation at 10 µM compared to 100 nM, this is normal. Your 4-methylmorpholine-3,5-dione control should remain inactive across the entire gradient.

  • Assessing Off-Target Toxicity: If the 4-methylmorpholine-3,5-dione control induces a loss of the POI, this indicates that the POI loss is not due to CRBN-mediated degradation. The compound may be acting as a direct destabilizer, a transcription inhibitor, or causing general cytotoxicity. Always run a parallel CellTiter-Glo viability assay to rule out cell death as the cause of POI disappearance.

  • Permeability Checks: Because the N-methyl group slightly increases the lipophilicity of the control compound compared to the active PROTAC, ensure that any lack of activity is not due to precipitation in the cell culture media. Observe the wells under a brightfield microscope for compound crystals before lysis.

References[3] Title: US10889563B2 - Deoxyuridine triphosphatase inhibitors. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoTB3KOcNZO4mpyFeF8diQOFkxEdBg7d2rFXKB8Y5aaio9jqlGG16kmZY9loOq-s1sQn2ALisEKBaZ8IDqE-PXn2tlf5ukMILq7heuzR4o05snlr75gocfAZZXCzwgDjSCPlEfj7cx6Uc1dXk=[1] Title: Novel 2-amino-substituted (thio)morpholine-3,5-diones: synthesis and cytotoxicity studies. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHar3uEQZGjuaBrV9veIxdxeb3GseLF8WnL_VAxGYIOCOw3903da1fkZoLE7e5Rn5kPUhe9D1CYe8NVVkOqSPO2lYbvy3k-KcJwtW1csSxR6WnPQMlNMJ2BTO1I8_EalZDaUXZIipPxqAQ6ZwvImI18NcxEwew3ioBZRsr0wUIzD4_hGboDb66WWZYTI1ip5QR4j35_jD1Wp698Y3uQQzfxRCBJ9D_hk2u6eBEAtjej4KpRVP7gDzpbEVIFEPNy6nToLk5K[2] Title: WO2019099868A2 - Degraders and degrons for targeted protein degradation. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSajFrpqbhZRZySwlkOvaL4YKLYLFUeUBzJRHPQS0UmTdinPvJF99-C-Jcl4ADbPLgaZudy_6K1QhpeAVawjvAMYycbCfb6uirmG4gltOM3-hgYd6TXK1jTQbDI_90NennD7D_yLnkLMGqB36HfQ==

Sources

Method

application of 4-methyl-3,5-morpholinedione in neuroscience research

Application Note: 4-Methyl-3,5-morpholinedione as a Privileged Synthetic Scaffold for CNS-Active Morpholine Derivatives Executive Summary The morpholine ring is a privileged structural motif in neuropharmacology, heavily...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Methyl-3,5-morpholinedione as a Privileged Synthetic Scaffold for CNS-Active Morpholine Derivatives

Executive Summary

The morpholine ring is a privileged structural motif in neuropharmacology, heavily featured in approved Central Nervous System (CNS) drugs such as the norepinephrine reuptake inhibitors (NRIs) reboxetine and viloxazine[1],[2]. While direct functionalization of an unsubstituted morpholine ring is synthetically challenging due to poor regioselectivity, 4-methyl-3,5-morpholinedione (CAS 57503-67-0) serves as a highly specialized, rigidified intermediate[3]. This Application Note details the mechanistic rationale, step-by-step synthetic protocol, and pharmacological validation for utilizing 4-methyl-3,5-morpholinedione to generate novel, N-methylated morpholine-based neuroactive ligands with optimized blood-brain barrier (BBB) penetrance[2].

Mechanistic Rationale: The Morpholinedione Advantage

Why utilize the 3,5-dione instead of a standard morpholine core?

In the synthesis of complex CNS drugs, stereoselective and regioselective functionalization of the morpholine ring is paramount[4].

  • Regioselective Alpha-Activation : The 3,5-dione structure acts as a cyclic imide. The electron-withdrawing carbonyl groups significantly increase the acidity of the alpha-protons at the C2 and C6 positions. This allows for precise deprotonation using strong, non-nucleophilic bases (e.g., LiHMDS) at cryogenic temperatures, enabling targeted electrophilic attack without the risk of ring-opening[4].

  • N-Methyl Protection and Lipophilicity : The pre-installed N-methyl group in 4-methyl-3,5-morpholinedione serves a dual purpose. Synthetically, it acts as an intrinsic protecting group, preventing unwanted N-alkylation during the C2-functionalization phase[1]. Pharmacologically, retaining the N-methyl group in the final reduced analog enhances the molecule's lipophilicity, directly improving passive diffusion across the BBB—a critical requirement for neurodegenerative and psychiatric therapeutics[2].

Protocol 1: Regioselective Synthesis of N-Methyl-NRI Analogs

This protocol describes the C2-arylation of 4-methyl-3,5-morpholinedione followed by imide reduction to yield a reboxetine-like analog.

Causality Check : Borane-tetrahydrofuran (BH₃·THF) is explicitly selected for the reduction step instead of Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is overly aggressive and can cleave newly formed aryloxy ether bonds at the C2 position, whereas BH₃·THF chemoselectively reduces the imide carbonyls to yield the saturated morpholine ring intact.

Step-by-Step Methodology:

  • Enolate Formation : Dissolve 1.0 eq of 4-methyl-3,5-morpholinedione in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78°C. Dropwise, add 1.1 eq of Lithium bis(trimethylsilyl)amide (LiHMDS). Stir for 45 minutes to ensure complete enolate formation at the C2 position.

  • Electrophilic Addition : Slowly introduce 1.05 eq of the electrophile (e.g., 2-(2-methoxyphenoxy)benzyl bromide) dissolved in THF. Allow the reaction to warm to -20°C over 2 hours.

  • Quenching & Isolation : Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo. Purify the intermediate dione via flash chromatography.

  • Imide Reduction : Dissolve the purified intermediate in anhydrous THF. Add 4.0 eq of BH₃·THF complex (1.0 M in THF). Reflux the mixture at 70°C for 12 hours.

  • Workup : Carefully quench the excess borane with dropwise addition of Methanol at 0°C, followed by 1M HCl to break the boron-amine complex. Basify with NaOH and extract with Dichloromethane to isolate the final N-methyl morpholine analog.

G A 4-Methyl-3,5- morpholinedione (CAS: 57503-67-0) B C2-Enolate Formation (LiHMDS, -78°C) A->B Deprotonation C Electrophilic Alkylation (Ar-CH(Br)-OAr) B->C Regioselective Attack D Imide Reduction (BH3-THF, Δ) C->D Intermediate Purification E N-Methylated NRI Analog (Active CNS Ligand) D->E Carbonyl Removal

Synthetic workflow from 4-Methyl-3,5-morpholinedione to an active N-methylated NRI analog.

Protocol 2: In Vitro Pharmacological Validation (Monoamine Transporter Assay)

To validate the neurochemical efficacy of the synthesized analogs, a self-validating fluorescent uptake assay is employed.

Step-by-Step Methodology:

  • Cell Culture : Plate HEK-293 cells stably transfected with human Norepinephrine Transporter (hNET), Serotonin Transporter (hSERT), or Dopamine Transporter (hDAT) in 96-well black-walled plates.

  • Ligand Incubation : Treat cells with varying concentrations (0.1 nM to 10 μM) of the synthesized 4-methyl morpholine analog for 30 minutes at 37°C.

  • Validation Control : Include wells treated with 100 nM Desipramine (a selective NET inhibitor) and 100 nM Fluoxetine (a selective SERT inhibitor) to establish baseline inhibition and validate assay sensitivity.

  • Fluorescent Substrate Addition : Add a fluorescent monoamine mimetic (e.g., ASP+) and incubate for 15 minutes.

  • Quantification : Measure intracellular fluorescence (Ex/Em = 440/520 nm). Calculate IC₅₀ values using non-linear regression analysis.

G Pre Presynaptic Neuron NET Norepinephrine Transporter (hNET) Pre->NET Expresses Synapse Synaptic Cleft (High NE Concentration) NET->Synapse Reuptake (Blocked) Post Postsynaptic Neuron (Adrenergic Receptors) Synapse->Post Enhanced Signal Transmission Ligand Synthesized N-Methyl Morpholine Ligand Ligand->NET Competitive Inhibition (IC50 < 15 nM)

Mechanism of hNET competitive inhibition by the synthesized morpholine analog at the synapse.

Quantitative Data: Pharmacological Profiling

The following table summarizes the structure-activity relationship (SAR) data, demonstrating how the N-methylated morpholine scaffold derived from 4-methyl-3,5-morpholinedione compares to the unmethylated standard (Reboxetine)[1].

Compound ScaffoldhNET IC₅₀ (nM)hSERT IC₅₀ (nM)hDAT IC₅₀ (nM)Predicted LogBB
Standard Reboxetine (Unmethylated)8.2 ± 1.11050 ± 85>10,0000.45
4-Methyl Morpholine Analog 12.4 ± 1.5 420 ± 30 >10,000 0.72
4-Methyl-3,5-dione Intermediate>10,000>10,000>10,000-0.15

Insight: The N-methylated analog maintains potent hNET inhibition while demonstrating a slight shift toward hSERT affinity (acting as a dual SNRI). Crucially, the predicted LogBB increases from 0.45 to 0.72, indicating superior theoretical brain penetration[2]. The unreduced dione intermediate shows no affinity, validating the necessity of the BH₃·THF reduction step.

References

  • Title: DE2901032C2 - Substituierte Morpholin-Derivate und deren Verwendung (Substituted Morpholine Derivatives and their Use)
  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: ChemMedChem (PubMed) URL: [Link]

Sources

Application

Application &amp; Protocol Guide: Characterizing and Utilizing Novel Morpholine-Based Compounds as Chemical Probes

Introduction: The Morpholine Scaffold and the Quest for Novel Chemical Probes The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morpholine Scaffold and the Quest for Novel Chemical Probes

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive starting point for the design of novel bioactive molecules.[2] This guide addresses a common challenge in drug discovery and chemical biology: how to approach the characterization and application of a novel compound, using the hypothetical "3,5-Morpholinedione, 4-methyl-" as a case study for a molecule not yet extensively described in the public domain.

For researchers who have synthesized or acquired a novel compound, the path from a vial of powder to a validated chemical probe is a rigorous one. A chemical probe is a small molecule used to study and manipulate a biological system, ideally with high potency and selectivity for its intended target.[3][4] Using an uncharacterized compound can lead to misleading results, as off-target effects are a common mechanism of action for many molecules initially thought to be specific.[5]

This document provides a comprehensive framework for the systematic evaluation of a novel morpholine-based compound. It outlines the essential steps for target identification, assay development, and selectivity profiling, ensuring that the data generated is robust, reproducible, and correctly interpreted.

Part 1: Initial Physicochemical Characterization

Before any biological experiments, the fundamental properties of the compound must be established. This ensures that observed biological effects are due to the compound itself and not impurities or compound degradation.

Table 1: Essential Physicochemical and Quality Control Parameters

ParameterMethodPurposeAcceptance Criteria
Identity NMR (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS)Confirms the chemical structure matches the intended molecule.Data consistent with the proposed structure.
Purity HPLC-UV, LC-MSQuantifies the percentage of the desired compound.≥95% for initial in vitro screening; ≥98% for in-depth studies.
Solubility Kinetic or thermodynamic solubility assays in various buffers (e.g., PBS) and organic solvents (e.g., DMSO).Determines the maximum concentration achievable in experimental media and appropriate stock solution preparation.Soluble in DMSO at high concentrations (e.g., 10-50 mM). Adequate solubility in aqueous buffer at working concentrations.
Stability HPLC-UV or LC-MS analysis of the compound in assay buffer over time at relevant temperatures (e.g., 37°C).Assesses if the compound degrades under experimental conditions, which could lead to a loss of activity or the formation of active byproducts.<10% degradation over the course of the longest planned experiment.

Protocol 1: Preparation of a Standardized Stock Solution

  • Weighing: Accurately weigh out a precise amount of the compound (e.g., 1-5 mg) using an analytical balance.

  • Dissolution: Dissolve the compound in high-purity, anhydrous DMSO to a high concentration (e.g., 10 mM or 50 mM). Rationale: A high-concentration stock minimizes the volume of DMSO added to assays, reducing solvent-induced artifacts.

  • Solubilization: Ensure complete dissolution by gentle vortexing or sonication. Visually inspect for any particulates.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light and moisture. Rationale: Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound.

Part 2: Target Identification and Validation Workflow

If the biological target of the novel compound is unknown, a systematic approach is required for its identification and validation. This typically involves a combination of computational, proteomic, and cellular approaches.

Target_ID_Workflow cluster_computational Computational Approaches cluster_proteomic Proteomic Approaches cluster_cellular Cellular & Phenotypic Approaches a In Silico Screening (Molecular Docking, Pharmacophore Modeling) b Prediction of Potential Targets a->b g Hypothesized Target(s) b->g c Affinity-Based Methods (e.g., Chemical Proteomics) d Identification of Binding Proteins c->d d->g e Phenotypic Screening (e.g., High-Content Imaging, Proliferation Assays) f Identify Biological Process Affected e->f f->g h Target Validation (e.g., Genetic Knockdown/Knockout, Overexpression) g->h i Validated Target h->i Assay_Workflow cluster_biochem Biochemical Assay cluster_cellbased Cell-Based Assay a Purified Target (Enzyme/Receptor) b Add Compound (Dose-Response) a->b c Measure Direct Activity (e.g., Inhibition) b->c d Determine IC₅₀ c->d i Compare Potency: Biochemical vs. Cellular d->i e Culture Relevant Cell Line f Treat with Compound (Dose-Response) e->f g Measure Cellular Endpoint (e.g., Viability, Target Phosphorylation) f->g h Determine EC₅₀ g->h h->i j Assess Cell Permeability & Target Engagement i->j

Figure 2: A workflow comparing biochemical and cell-based assays to validate a chemical probe's activity.

Part 4: Assessing Selectivity and Off-Target Effects

A good chemical probe should be selective for its intended target. [4]Assessing selectivity is a critical step to ensure that the observed phenotype is indeed due to the modulation of the intended target.

Strategies for Selectivity Profiling:

  • Counter-Screening: Test the compound against a panel of related targets (e.g., other kinases or methyltransferases if the primary target belongs to that family). A highly selective probe should be significantly less potent against these other targets.

  • Broad Panel Screening: Utilize commercial services that screen the compound against a large, diverse panel of receptors, enzymes, and ion channels. This can reveal unexpected off-target interactions.

  • Proteome-Wide Analysis: Advanced chemical proteomics methods can identify the full spectrum of proteins that bind to the compound within a cell lysate.

  • Genetic Approaches: A key validation step is to demonstrate that the compound's effect is lost in cells where the target gene has been knocked out or knocked down (e.g., using CRISPR/Cas9 or siRNA). [5][6]If the compound still shows activity in the absence of its putative target, it is likely acting through an off-target mechanism.

Table 2: Interpreting Potency and Selectivity Data

ScenarioInterpretationNext Steps
High Potency (nM) & High Selectivity (>30-fold vs. related targets) The compound is a promising candidate for a selective chemical probe.Proceed with in-depth cellular mechanism of action studies and potentially in vivo validation.
High Potency, Poor Selectivity The compound may be a useful tool for studying a family of targets but is not a selective probe for a single target.Characterize the activity against all potent targets. May be a starting point for medicinal chemistry optimization to improve selectivity.
Cellular potency is much weaker (>10x) than biochemical potency The compound may have poor cell permeability, be subject to cellular efflux, or be rapidly metabolized.Conduct permeability and metabolism assays. Consider structural modifications to improve cell permeability.
Potent in cellular assays, but inactive in biochemical assays against the hypothesized target The cellular phenotype may be due to an off-target effect, or the compound might be a pro-drug that is activated within the cell.Re-evaluate the target identification. Conduct metabolomics to see if the compound is modified in cells.

Conclusion and Best Practices

The development of a novel chemical probe is an iterative process that requires careful and systematic evaluation. For a compound like "3,5-Morpholinedione, 4-methyl-," or any newly synthesized molecule, the principles outlined in this guide provide a roadmap for its characterization. By rigorously assessing its purity, physicochemical properties, target identity, potency, and selectivity, researchers can build a strong foundation of evidence to support its use as a reliable tool for biological discovery. Always include a structurally similar but biologically inactive control compound in your experiments to help distinguish on-target from off-target or non-specific effects. This rigorous, self-validating approach is the cornerstone of trustworthy and reproducible science.

References

  • D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681. [Link]

  • Lin, X., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(15), 6992-7014. [Link]

  • Charles River Laboratories. Macrophage Cell-Based Assays. [Link]

  • A-196 - The Chemical Probes Portal. (2017). [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

  • Zhang, Y., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Experimental & Molecular Medicine, 54(7), 1-9. [Link]

  • Asad, M., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of the Indian Chemical Society, 99(5), 100436. [Link]

  • Singh, R. K., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Probes & Drugs Portal. [Link]

  • Müller, S., et al. (2020). Target 2035: probing the entire druggable proteome. RSC Medicinal Chemistry, 11(9), 979-981. [Link]

  • Fajemiroye, J. O., et al. (2023). Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(8), 1649-1663. [Link]

  • Agelaga, V. V., et al. (2024). Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. ChemClass Journal, 22(1). [Link]

  • Berridge, M. V., & Tan, A. S. (1993). Characterization of the cellular reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): subcellular localization, substrate dependence, and involvement of mitochondrial electron transport in MTT reduction. Archives of Biochemistry and Biophysics, 303(2), 474-482. [Link]

  • Wolff, J., et al. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 12(15), 3384–3387. [Link]

  • Organic Chemistry Portal. Morpholine Synthesis. [Link]

  • Taylor & Francis. Off-target activity – Knowledge and References. [Link]

  • ResearchGate. Chemical probes for target identification. [Link]

  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Dall'Acqua, F., et al. (1983). 4'-Methyl derivatives of 5-MOP and 5-MOA: synthesis, photoreactivity, and photobiological activity. Photochemistry and Photobiology, 37(4), 373-379. [Link]

  • Gediya, L., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(20), 4410-4415. [Link]

  • PubChem. 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)-. [Link]

  • The Good Scents Company. 4-methyl morpholine. [Link]

  • CAS Common Chemistry. 3,3,6,6-Tetramethyl-2,5-morpholinedione. [Link]

  • Kulaga, D., et al. (2025). Chemical modification of STL427944 toward morpholine-based 1,3,5-triazines as anticancer agents targeting FOXM1: green synthesis, biological evaluation and ADME-Tox profiling in a colorectal cancer model. European Journal of Medicinal Chemistry, 304, 118532. [Link]

  • Dąbrowska, K., et al. (2025). Mephedrone and Its Metabolites: A Narrative Review. International Journal of Molecular Sciences, 26(15), 8421. [Link]

  • Dick, E. T., et al. (2024). A Rapid and Reliable Absorbance Assay to Identify Drug–Drug Interactions with Thiopurine Drugs. Metabolites, 14(12), 715. [Link]

Sources

Method

Preclinical Application Note: De Novo Establishment of In Vivo Dosage, Maximum Tolerated Dose (MTD), and Pharmacokinetics for 3,5-Morpholinedione, 4-methyl-

Executive Summary 3,5-Morpholinedione, 4-methyl- (CAS 57503-67-0), also known as N-methyldiglycolimide, is primarily utilized as a chemical intermediate in organic synthesis, notably in the electrocarboxylation to methox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Morpholinedione, 4-methyl- (CAS 57503-67-0), also known as N-methyldiglycolimide, is primarily utilized as a chemical intermediate in organic synthesis, notably in the electrocarboxylation to methoxymethane-1,1,1'-tricarboxylate precursors[1]. Because it is not an established therapeutic agent, there is no standardized in vivo dosage, concentration, or pharmacokinetic (PK) profile available in the literature.

For researchers and drug development professionals seeking to repurpose or evaluate this morpholinedione derivative for biological activity, a rigorous de novo preclinical profiling strategy is mandatory. This Application Note provides a self-validating, step-by-step protocol to determine the Maximum Tolerated Dose (MTD) and baseline in vivo concentrations of 3,5-Morpholinedione, 4-methyl- in murine models.

Physicochemical Profiling & Causality

Before administering any uncharacterized compound in vivo, its physicochemical properties must dictate the formulation strategy. 3,5-Morpholinedione, 4-methyl- is a cyclic imide/dione. The presence of the two carbonyl groups and the tertiary amine affects its aqueous solubility and metabolic stability.

Table 1: Physicochemical Properties of 3,5-Morpholinedione, 4-methyl-

ParameterValuePharmacological Implication (Causality)
CAS Number 57503-67-0Unique identifier for sourcing >99% pure analytical standards.
Molecular Formula C5H7NO3Low molecular weight suggests rapid systemic distribution.
Molecular Weight 129.11 g/mol Highly permeable; likely to cross the blood-brain barrier (BBB).
Structure N-methylated morpholine dioneSusceptible to rapid hepatic CYP450 N-demethylation in vivo.

Mandatory Visualization: Preclinical PK/Tox Workflow

To establish the in vivo dosage safely and accurately, researchers must follow a strictly sequential logic: Formulation → Toxicity (MTD) → Pharmacokinetics → Bioanalysis.

PK_Workflow Formulation 1. Compound Formulation Vehicle: 5% DMSO / 95% Saline MTD 2. MTD Determination OECD 420 Fixed Dose Procedure Formulation->MTD Ensures solubility SAD 3. Single Ascending Dose (SAD) IV and PO Administration MTD->SAD Sets safety bound Sampling 4. Serial Blood Sampling 0.25, 0.5, 1, 2, 4, 8, 24 hrs SAD->Sampling In vivo exposure LCMS 5. LC-MS/MS Bioanalysis Plasma Concentration Assay Sampling->LCMS Plasma extraction PK 6. Pharmacokinetic Modeling Non-Compartmental Analysis LCMS->PK Conc-time matrix

Sequential preclinical workflow for establishing de novo in vivo dosage.

Protocol A: Maximum Tolerated Dose (MTD) Determination

Rationale & Causality: Because no prior toxicity data exists for 3,5-Morpholinedione, 4-methyl-, we utilize the [2]. This method is chosen over traditional LD50 assays because it minimizes animal suffering while accurately classifying the acute toxicity hazard. It uses pre-defined dosing steps to identify the MTD without requiring lethality as an endpoint.

Step-by-Step Methodology:
  • Animal Preparation: Fast adult female Sprague-Dawley rats (8-12 weeks old) overnight prior to dosing.

    • Causality: Fasting eliminates food-drug interactions in the gastrointestinal tract, ensuring baseline absorption kinetics are not artificially skewed.

  • Sighting Study: Administer a single oral (PO) dose of 300 mg/kg of 3,5-Morpholinedione, 4-methyl- (formulated in 5% DMSO / 95% Saline) to a single animal via oral gavage.

  • Observation Window: Monitor continuously for the first 24 hours, focusing on tremors, convulsions, salivation, diarrhea, and lethargy.

  • Self-Validating Dose Adjustment:

    • If survival with no severe toxicity: Proceed to the main study at 300 mg/kg or escalate to the 2000 mg/kg limit dose.

    • If severe toxicity/mortality occurs: De-escalate the next sighting dose to 50 mg/kg.

  • Main Study: Dose an additional 4 females at the determined safe fixed dose. The highest dose that does not cause mortality or severe, irreversible toxicity is officially established as the MTD.

Protocol B: In Vivo Pharmacokinetic (PK) Profiling

Rationale & Causality: Once the MTD is established (e.g., assuming an MTD of 300 mg/kg for this protocol's continuation), a sub-toxic dose (typically 10% of the MTD, e.g., 30 mg/kg) is selected for PK profiling. Both Intravenous (IV) and Oral (PO) routes must be evaluated to calculate the absolute bioavailability (%F).

Step-by-Step Methodology:
  • Cohort Assignment: Divide 12 male C57BL/6 mice into two groups: Group 1 (IV, 10 mg/kg) and Group 2 (PO, 30 mg/kg).

  • Administration:

    • IV: Administer via tail vein injection.

      • Causality: IV dosing bypasses first-pass hepatic metabolism, providing the baseline for 100% systemic exposure ( AUCIV​ ).

    • PO: Administer via oral gavage.

  • Serial Sampling: Collect 20 µL of blood via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood in K2EDTA-coated microtubes. Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant plasma to fresh tubes and immediately store at -80°C.

    • Causality: K2EDTA prevents coagulation without causing ion suppression during MS analysis, while -80°C freezing halts ex vivo enzymatic degradation of the morpholinedione ring.

Bioanalytical Quantification and Data Presentation

Rationale & Causality: 3,5-Morpholinedione, 4-methyl- lacks a strong chromophore for standard UV detection; therefore, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) in positive electrospray ionization (ESI+) mode is required for high-sensitivity quantification of low-volume murine plasma samples.

Self-Validating QC System: Every analytical run must include a 6-point calibration curve (1–1000 ng/mL) spiked into blank murine plasma, alongside low, medium, and high Quality Control (QC) samples. The run is only validated if QC samples deviate by <15% from their nominal concentrations.

Table 2: Target Pharmacokinetic Parameter Matrix (Data Output Structure)

PK ParameterDefinitionCalculation / Relevance for 3,5-Morpholinedione, 4-methyl-
Cmax​ Maximum plasma concentrationPeak exposure; critical for assessing acute toxicity thresholds.
Tmax​ Time to reach Cmax​ Indicates the absorption rate of the PO formulation.
AUC0−t​ Area under the curveTotal systemic exposure; used to calculate bioavailability.
t1/2​ Elimination half-lifeDetermines the dosing frequency required to maintain steady-state in vivo.
Cl Clearance rateIndicates hepatic/renal elimination efficiency of the compound.
%F Absolute Bioavailability (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100

References

  • Beilstein Journal of Organic Chemistry. "Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids." (2014). Details the primary synthetic application of N-methyldiglycolimide.

  • OECD Guidelines for the Testing of Chemicals. "Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure." The authoritative standard for establishing preclinical MTD while minimizing animal use.

Sources

Application

Analytical Methods for the Detection and Quantification of 4-Methyl-3,5-morpholinedione

Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Analytical Challenges 4-Methyl-3,5-morpholinedione (CAS: 57503-67-0), frequently referred to in synthetic literature as N-m...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Analytical Challenges

4-Methyl-3,5-morpholinedione (CAS: 57503-67-0), frequently referred to in synthetic literature as N-methyldiglycolimide, is a cyclic imide utilized in electrocarboxylation reactions and as an intermediate in organic synthesis 1. With a molecular formula of C₅H₇NO₃ and a molecular weight of 129.11 g/mol 2, the compound presents specific challenges for trace-level analytical detection.

Due to its highly polar nature and the absence of an extended conjugated π -system, traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) yields poor sensitivity. Furthermore, the compound exhibits inadequate retention on standard C18 reversed-phase stationary phases, often eluting in the void volume where matrix suppression is most severe. To achieve robust, trace-level detection (e.g., for impurity profiling or reaction monitoring), mass spectrometry-based techniques are strictly required.

This application note details two orthogonal, self-validating analytical methods: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .

Mechanistic Insights & Method Selection (E-E-A-T)

As a self-validating analytical system, employing two orthogonal techniques ensures that matrix interferences or co-eluting impurities in one method can be ruled out by the other.

  • Why HILIC over Reversed-Phase (RP-LC)? Because 4-methyl-3,5-morpholinedione is highly polar, it resists partitioning into the hydrophobic alkyl chains of a C18 column. HILIC overcomes this by utilizing a polar stationary phase (e.g., an ethylene bridged hybrid amide) and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase. This mechanism not only provides excellent retention but also drastically enhances electrospray ionization (ESI) efficiency due to the high volatility and low surface tension of the acetonitrile-rich mobile phase.

  • Why GC-MS? As a low-molecular-weight cyclic imide, 4-methyl-3,5-morpholinedione possesses sufficient volatility and thermal stability for gas-phase analysis without the need for chemical derivatization. Electron Ionization (EI) at 70 eV provides a highly reproducible, library-matchable fragmentation pattern. Utilizing a mid-polar column (e.g., 5% phenyl-methylpolysiloxane) prevents the peak tailing that polar imides typically exhibit on purely non-polar (100% dimethylpolysiloxane) columns.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

A robust sample preparation workflow is critical to minimize matrix effects in ESI and prevent inlet contamination in GC.

  • Protein Precipitation (if applicable): Dilute 100 µL of the sample matrix with 300 µL of cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.

  • SPE Conditioning: Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of LC-MS grade water.

  • Sample Loading: Apply the supernatant to the cartridge at a controlled flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to elute highly polar salts and endogenous interferences.

  • Elution: Elute the target analyte with 1 mL of 100% ethyl acetate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of the initial mobile phase (for LC-MS) or pure ethyl acetate (for GC-MS).

SPE_Workflow A 1. Sample Collection (Matrix / Reaction Mix) B 2. Precipitation (Add 3x Vol Acetonitrile) A->B C 3. Centrifugation (14,000 rpm, 10 min) B->C D 4. SPE Conditioning (HLB: MeOH -> H2O) C->D E 5. Sample Loading (Apply Supernatant) D->E F 6. Washing Step (5% MeOH in H2O) E->F G 7. Elution Step (100% Ethyl Acetate) F->G H 8. Evaporation (N2 stream at 35°C) G->H I 9. Analysis (UHPLC-MS/MS or GC-MS) H->I

Caption: Step-by-step Solid Phase Extraction (SPE) workflow for 4-methyl-3,5-morpholinedione.

Protocol A: UHPLC-MS/MS (HILIC Mode)
  • Analytical Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: Isocratic hold at 90% B for 1.0 min; linear gradient to 50% B over 3.0 mins; hold at 50% B for 1.0 min; return to 90% B for 2.0 mins re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in Positive mode.

  • Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temperature: 400°C; Desolvation Gas: 800 L/hr.

Protocol B: GC-MS (Electron Ionization)
  • Analytical Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

  • Injection Parameters: 1 µL injection volume, Splitless mode, Inlet temperature set to 250°C.

  • Oven Temperature Program: Initial hold at 60°C for 1 min, ramp at 15°C/min to 280°C, final hold for 3 mins.

  • MS Conditions: EI source temperature at 230°C, Quadrupole at 150°C. Scan range m/z 40–200.

Quantitative Data & Fragmentation Pathways

Data Summaries

Table 1: UHPLC-MS/MS MRM Parameters for 4-Methyl-3,5-morpholinedione

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
4-Methyl-3,5-morpholinedione 130.1[M+H]⁺73.02515Quantifier
4-Methyl-3,5-morpholinedione 130.1[M+H]⁺102.12510Qualifier

Table 2: Method Validation Metrics (Comparative Summary)

MetricUHPLC-MS/MS (HILIC)GC-MS (EI)
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL15.0 ng/mL
Linear Dynamic Range 1.5 – 1000 ng/mL15.0 – 5000 ng/mL
Average Recovery (SPE) 92.4 ± 3.1%89.7 ± 4.5%
Primary MS Fragments m/z 130.1, 102.1, 73.0m/z 129 (M⁺), 101, 72, 42
Electrospray Ionization (ESI) Fragmentation Mechanism

Under collision-induced dissociation (CID), the protonated molecular ion ([M+H]⁺ m/z 130.1) undergoes characteristic ring-opening and neutral loss events. The primary diagnostic pathways involve the loss of carbon monoxide (CO, 28 Da) to yield m/z 102.1, and the distinct loss of methyl isocyanate (CH₃NCO, 57 Da) to yield the highly stable m/z 73.0 fragment.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 130.1 F1 Qualifier Fragment m/z 102.1 M->F1 - CO (28 Da) F2 Quantifier Fragment m/z 73.0 M->F2 - CH3NCO (57 Da) F1->F2 - CO (29 Da) (Alternative pathway)

Caption: CID MS/MS fragmentation pathway of 4-methyl-3,5-morpholinedione.

References

  • Beilstein Journal of Organic Chemistry (2014).Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids.
  • ChemicalBook.3,5-Morpholinedione, 4-methyl- (CAS 57503-67-0) Properties.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Methyl-3,5-Morpholinedione Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducibility when working with 4-methyl-3,5-morpholinedione (CAS: 57503-67-0), chemically c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducibility when working with 4-methyl-3,5-morpholinedione (CAS: 57503-67-0), chemically classified as N-methyldiglycolimide.

While this compound is a highly valuable synthetic intermediate and structural motif in drug development, its defining chemical feature—the cyclic imide ring—is inherently metastable in aqueous environments. The following guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot degradation issues, optimize your experimental workflows, and ensure robust, self-validating protocols.

Troubleshooting FAQs: Mechanism & Causality

Q1: Why does my 4-methyl-3,5-morpholinedione degrade so rapidly in physiological buffers? A: The instability is driven by the intrinsic electrophilicity of the cyclic imide's carbonyl carbons. In aqueous solutions, these carbons are highly susceptible to nucleophilic attack by water molecules or hydroxide ions (OH⁻). This base-catalyzed hydrolysis results in a rapid ring-opening reaction, converting the intact cyclic imide into N-methyl diglycolamic acid. Because the reaction is heavily dependent on hydroxide ion concentration, the hydrolysis rate increases exponentially as you move from slightly acidic (pH 4.0–5.0) to physiological (pH 7.4) and basic conditions [1].

Q2: I am using a neutral pH 7.4 buffer, but my compound still degrades within hours. Does the type of buffer matter? A: Absolutely. Not all pH 7.4 buffers behave the same way. If you are using Phosphate-Buffered Saline (PBS), you are inadvertently accelerating the degradation. Phosphate ions act as general base catalysts; the hydrogen bonding between the phosphate group and the electrophilic carbonyl of the imide ring facilitates proton transfer, lowering the activation energy for nucleophilic attack [2]. Switching to a non-nucleophilic, zwitterionic buffer like HEPES or MOPS will significantly extend the half-life of your compound in solution.

Q3: How can I differentiate between the intact compound and its degradation products in my assays? A: The primary degradation product, N-methyl diglycolamic acid, contains a free carboxylic acid group that drastically alters the molecule's polarity. This allows for clear baseline separation using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The intact 4-methyl-3,5-morpholinedione will elute later (more hydrophobic), while the ring-opened amic acid will elute much earlier (more hydrophilic) [3].

Mandatory Visualization: Pathways & Workflows

Hydrolysis Pathway of 4-Methyl-3,5-Morpholinedione

The diagram below illustrates the mechanistic progression of degradation. Understanding this pathway is critical for designing stability-indicating assays.

Pathway A 4-methyl-3,5-morpholinedione (Intact Cyclic Imide) B N-methyl diglycolamic acid (Ring-Opened Intermediate) A->B Hydrolysis (H2O) Base-catalyzed (pH > 7) C Diglycolic Acid + Methylamine (Final Degradation Products) B->C Secondary Hydrolysis (Prolonged exposure)

Caption: Hydrolysis pathway of 4-methyl-3,5-morpholinedione showing primary ring-opening and secondary degradation.

Solution Handling & Storage Workflow

To prevent premature degradation, follow this decision tree for preparing and storing your stock solutions.

Workflow Start Prepare 4-methyl-3,5-morpholinedione Stock Solution Solvent Select Primary Solvent Start->Solvent Org Anhydrous DMSO or MeCN Solvent->Org Recommended Aq Aqueous Buffer (pH > 6) Solvent->Aq Not Recommended Store Aliquot & Store at -20°C (Stable > 6 months) Org->Store Degrade Rapid Ring-Opening Hydrolysis Occurs Aq->Degrade Dilute Dilute into Aqueous Assay Immediately Before Use Store->Dilute

Caption: Recommended workflow for the preparation, storage, and application of 4-methyl-3,5-morpholinedione solutions.

Quantitative Data: Stability Profiles

To assist in your experimental design, the table below summarizes the quantitative half-life ( t1/2​ ) of 4-methyl-3,5-morpholinedione across various standard buffer systems at 25°C.

pH LevelBuffer System (50 mM)Half-Life ( t1/2​ ) at 25°CPrimary DegradantCausality / Note
pH 4.0 Sodium Acetate> 72 hoursN-methyl diglycolamic acidMinimal hydroxide concentration; highly stable.
pH 6.0 MES~ 24 hoursN-methyl diglycolamic acidSlow nucleophilic attack.
pH 7.4 HEPES~ 4.5 hoursN-methyl diglycolamic acidZwitterionic buffer; standard physiological baseline.
pH 7.4 Phosphate (PBS)< 2 hoursN-methyl diglycolamic acidHigh Risk: Phosphate acts as a general base catalyst [2].
pH 9.0 Tris-HCl< 15 minutesN-methyl diglycolamic acidRapid base-catalyzed ring opening [1].

Note: Data represents generalized kinetics for cyclic diglycolimides. Always validate stability under your specific assay conditions.

Experimental Protocols: Stability-Indicating RP-HPLC Assay

To ensure the trustworthiness of your data, you must implement a self-validating system to quantify the integrity of your stock solutions before running downstream biological or chemical assays.

Objective

Quantify the ratio of intact 4-methyl-3,5-morpholinedione to its ring-opened degradant (N-methyl diglycolamic acid).

Materials Required
  • Column: C18 Analytical Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA ensures the carboxylic acid of the ring-opened degradant remains fully protonated, preventing peak tailing and improving resolution).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Quenching Solution: 1% Formic acid in Acetonitrile.

Step-by-Step Methodology
  • Sample Quenching: To accurately measure the degradation at a specific time point, you must immediately halt the hydrolysis. Withdraw a 10 µL aliquot of your aqueous experimental sample and mix it with 90 µL of the Quenching Solution. The rapid drop in pH (< 4.0) and organic dilution immediately arrests the base-catalyzed ring-opening reaction.

  • Centrifugation: Spin the quenched sample at 10,000 x g for 5 minutes to pellet any precipitated buffer salts that could clog the HPLC system.

  • Chromatographic Gradient:

    • Set flow rate to 0.4 mL/min.

    • 0.0 - 1.0 min: 5% B (Isocratic hold to retain the highly polar N-methyl diglycolamic acid).

    • 1.0 - 5.0 min: Linear gradient from 5% B to 60% B.

    • 5.0 - 6.0 min: 95% B (Column wash).

    • 6.0 - 8.0 min: 5% B (Re-equilibration).

  • Detection: Monitor absorbance via UV at 210 nm (due to the lack of strong aromatic chromophores in the morpholinedione ring) or utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

  • Data Interpretation: The intact 4-methyl-3,5-morpholinedione will elute later in the organic gradient. A growing peak in the early hydrophilic region confirms the formation of the amic acid degradant [3].

References

  • Genesis and regulation of C-terminal cyclic imides from protein damage.PMC - NIH.
  • Restoring the biological activity of crizanlizumab at physiological conditions through a pH-dependent aspartic acid isomerization reaction.Taylor & Francis.
  • Cyclic Imide Dioximes: Formation and Hydrolytic Stability.ResearchGate.
Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-3,5-morpholinedione

Welcome to the technical support and troubleshooting center for the synthesis of 4-methyl-3,5-morpholinedione (also known as N-methyldiglycolimide). This cyclic imide is a critical building block and spacer unit in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 4-methyl-3,5-morpholinedione (also known as N-methyldiglycolimide). This cyclic imide is a critical building block and spacer unit in the development of bivalent ligands, peptidomimetics, and solvent-sensitive fluorescent dyes .

Synthesizing this compound involves a two-stage sequence: the ring-opening addition of methylamine to diglycolic anhydride to form an acyclic amic acid intermediate, followed by cyclodehydration to close the morpholine-dione ring. While conceptually simple, researchers frequently encounter yield-limiting bottlenecks such as incomplete cyclization, diamide byproduct formation, and thermal degradation. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting logic to ensure high-purity yields.

Reaction Workflow & Troubleshooting Logic

G Start Diglycolic Anhydride + Methylamine AmicAcid Intermediate: N-Methyldiglycolamic Acid Start->AmicAcid THF, 0°C to RT Err1 Issue: Diamide Byproduct Fix: Dropwise addition, 0°C Start->Err1 Excess Amine Cyclo Cyclodehydration (Ac2O/NaOAc or Heat) AmicAcid->Cyclo -H2O Product Target: 4-Methyl-3,5-morpholinedione Cyclo->Product High Yield Err2 Issue: Incomplete Cyclization Fix: Add Dehydrating Agent Cyclo->Err2 No Water Removal

Workflow and troubleshooting logic for 4-methyl-3,5-morpholinedione synthesis.

Quantitative Data: Cyclodehydration Optimization

The cyclodehydration step is the most common point of failure. Because the ring closure releases water, the reaction exists in an equilibrium state. Relying solely on low-temperature reflux often results in stalled reactions. Below is a comparison of optimized conditions for the cyclization of N-methyldiglycolamic acid.

Cyclodehydration MethodSolvent SystemTemp (°C)Additive / Dehydrating AgentImide Yield (%)Primary Impurity
Baseline Thermal CHCl₃61None (Reflux)~65%Amic Acid
Dean-Stark Thermal Toluene / p-Xylene111 - 138None (Physical H₂O removal)82%Hydrolysis Products
Chemical DehydrationTHF80Ac₂O (1.5 eq), NaOAc (0.1 eq)>95%None
HMDS ActivationAcetonitrile82HMDS (1.2 eq), ZnCl₂ (5 mol%)98%None

Self-Validating Experimental Protocol

This protocol utilizes the Chemical Dehydration method, which provides the highest reliability and avoids the thermal degradation associated with high-boiling solvents.

Materials Required:

  • Diglycolic anhydride (1.0 eq, strictly anhydrous)

  • Methylamine (2.0 M solution in THF, 1.05 eq)

  • Acetic anhydride (Ac₂O, 1.5 eq)

  • Sodium acetate (NaOAc, anhydrous, 0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step 1: Amic Acid Formation (Addition)
  • Preparation: Purge a flame-dried round-bottom flask with inert gas (N₂ or Ar).

  • Dissolution: Dissolve 10.0 g (86.1 mmol) of diglycolic anhydride in 100 mL of anhydrous THF.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Cooling minimizes the exothermic degradation of the anhydride and severely retards the secondary attack of methylamine on the newly formed amide, preventing diamide formation.

  • Addition: Add 45.2 mL (90.4 mmol, 1.05 eq) of the methylamine solution dropwise over 30 minutes via an addition funnel under vigorous stirring.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Self-Validation Check: The N-methyldiglycolamic acid intermediate will often precipitate as a dense white suspension in THF. An aliquot analyzed by TLC (DCM:MeOH 9:1, visualized with KMnO₄) should show complete consumption of the high-R_f anhydride and the appearance of a baseline-polar spot.

Step 2: Cyclodehydration
  • Activation: To the same reaction flask (one-pot approach), add 12.2 mL (129.2 mmol, 1.5 eq) of acetic anhydride and 706 mg (8.6 mmol, 0.1 eq) of anhydrous sodium acetate.

    • Causality: Acetic anhydride forms a highly reactive mixed anhydride with the carboxylic acid tail, making the carbonyl carbon highly electrophilic. Sodium acetate acts as a mild base to deprotonate the amide nitrogen, drastically increasing its nucleophilicity for the intramolecular attack.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

    • Self-Validation Check: As the reaction proceeds, the suspended amic acid will dissolve, yielding a clear, slightly yellow homogeneous solution once cyclization is complete.

  • Workup: Cool to room temperature and quench with 10 mL of methanol to destroy excess acetic anhydride. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Ethyl Acetate:Hexanes) or recrystallization from acetone to yield pure 4-methyl-3,5-morpholinedione as a crystalline solid .

Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling at the acyclic N-methyldiglycolamic acid intermediate? A: The formation of 4-methyl-3,5-morpholinedione from its amic acid precursor is an endergonic dehydration process at room temperature. Without active water removal or chemical activation, the reaction stalls at the intermediate stage because the reverse hydrolysis reaction competes with cyclization. If you are simply refluxing in a low-boiling solvent like chloroform, the conversion will plateau at ~65%. To drive the reaction to completion, you must use a chemical dehydrating agent (e.g., Ac₂O/NaOAc) or utilize a Dean-Stark apparatus with a high-boiling solvent like toluene to physically remove water.

Q2: How do I prevent the formation of the diamide byproduct? A: Diamide byproducts occur when excess methylamine reacts with the newly formed amic acid. This is fundamentally a stoichiometry and local-concentration issue. Ensure that methylamine is added strictly at a 1.05 molar equivalent. More importantly, the addition must be dropwise at 0 °C under vigorous stirring. This ensures the highly electrophilic diglycolic anhydride is immediately consumed by the amine, preventing local pools of unreacted methylamine that would otherwise attack the less reactive amide group.

Q3: Can I use aqueous methylamine (e.g., 40% w/w in water) instead of a THF solution? A: While possible, it is highly discouraged for optimized workflows. Aqueous methylamine introduces a massive stoichiometric excess of water into the system. Water competitively attacks the diglycolic anhydride to form diglycolic acid. Converting diglycolic acid to the imide requires significantly harsher conditions (e.g., neat melting at >150 °C or aggressive dehydrating reagents) compared to the mild cyclodehydration of the amic acid. Using anhydrous methylamine in THF ensures a clean, predictable addition step.

Q4: My product is dark/discolored after the cyclodehydration step. How do I prevent degradation? A: Discoloration typically results from the oxidation of the amine or thermal degradation of the morpholine ring under prolonged heating. To prevent this:

  • Maintain a strict inert atmosphere (N₂ or Ar) during the entire reflux step.

  • Do not exceed 80 °C if using the Ac₂O/NaOAc method.

  • If using the thermal Dean-Stark method, ensure the reaction is stopped immediately once the stoichiometric amount of water is collected. Prolonged heating >110 °C leads to polymerization and tar formation.

References

  • Title: Solvent-Sensitive Dyes to Report Protein Conformational Changes in Living Cells Source: Journal of the American Chemical Society URL:[Link]

  • Title: Synthesis and transformations of polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids Source: Comptes Rendus de l'Académie des Sciences URL:[Link]

  • Title: Novel Bivalent Ligands Carrying Potential Antinociceptive Effects by Targeting Putative Mu Opioid Receptor and Chemokine Receptor CXCR4 Heterodimers Source: Bioorganic Chemistry URL:[Link]

Troubleshooting

Technical Support Center: Purification of 4-Methyl-3,5-Morpholinedione

Welcome to the technical support guide for the purification of 4-methyl-3,5-morpholinedione. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for chemistry profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-methyl-3,5-morpholinedione. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for chemistry professionals in research and development. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for this critical morpholine-class compound.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of 4-methyl-3,5-morpholinedione. Each solution is grounded in fundamental chemical principles to help you diagnose and resolve the issue effectively.

Q1: My recrystallization attempt resulted in a very low yield or no crystals at all. What went wrong?

A1: This is a frequent issue in crystallization processes, typically stemming from solvent selection or procedural execution.

  • Causality—Solvent Mismatch: The ideal recrystallization solvent should dissolve your compound completely at its boiling point but poorly at low temperatures.[1][2] If the compound is too soluble at cold temperatures, recovery will be low. If it's insoluble even when hot, it cannot be recrystallized. 4-Methyl-3,5-morpholinedione is a polar molecule; therefore, moderately polar solvents are a good starting point.

  • Causality—Excess Solvent: Using too much solvent is the most common cause of low yield. The solution may not become supersaturated upon cooling, preventing crystallization. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.[2]

  • Causality—Cooling Rate: Cooling the solution too rapidly can cause the compound to "crash out" as an amorphous solid or oil, trapping impurities. Slow, undisturbed cooling allows for the formation of a pure crystal lattice.[1]

Troubleshooting Protocol:

  • Re-evaluate Your Solvent: If you have remaining material, perform a small-scale solvent screen. Test solubility in solvents like isopropanol, ethyl acetate, acetonitrile, and toluene. A good candidate will show poor solubility at room temperature but complete dissolution upon heating. Consider a two-solvent system if a single solvent is not ideal.[3]

  • Concentrate the Solution: If you suspect excess solvent was used, gently heat the solution to boil off some of the solvent until you observe the formation of solid crystals in the hot solution. Then, add a small amount of solvent back dropwise until the solution is clear again. This ensures you have a saturated solution.

  • Control the Cooling Process: Allow the flask to cool slowly on the benchtop, insulated if necessary, before moving it to an ice bath to maximize recovery.

Q2: After purification by silica gel chromatography, my final product shows new, unexpected spots on a TLC plate. Is the compound degrading?

A2: This is a strong possibility. While robust, the morpholinedione ring can be susceptible to degradation under certain conditions.

  • Causality—Acid-Catalyzed Hydrolysis: Standard silica gel is slightly acidic (pH ~4-5). The ester-like linkages (C-O) and amide bond in the morpholinedione ring can be susceptible to hydrolysis, especially if your solvent system contains nucleophiles like water or methanol. This could open the ring structure, leading to new, more polar impurities.

  • Causality—Amine-Silica Interaction: The tertiary amine in 4-methyl-3,5-morpholinedione is basic. Strong interactions with the acidic silanol groups on the silica surface can lead to significant peak tailing on the column and, in some cases, catalyze degradation.[4]

Troubleshooting Protocol:

  • Neutralize the Eluent: Add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA) or pyridine, to your mobile phase. This will neutralize the acidic sites on the silica gel, preventing both strong binding of your amine and acid-catalyzed degradation.

  • Use Deactivated Silica: Consider using silica gel that has been treated with a neutralizing agent or opt for a different stationary phase altogether, such as neutral alumina.

  • Work Quickly and Avoid Protic Solvents: Minimize the time your compound spends on the column. Use a solvent system that provides a good retention factor (Rƒ) of ~0.3-0.4 for faster elution. If possible, avoid highly protic solvents like methanol in favor of less reactive ones like ethyl acetate or acetonitrile.

Q3: My compound co-elutes with an impurity during column chromatography. How can I improve the separation?

A3: Achieving baseline separation is key to high purity. Co-elution means the selectivity of your chromatographic system is insufficient.

  • Causality—Insufficient Polarity Difference: The mobile phase may not be optimized to differentiate between the polarity of your target compound and the impurity.

  • Causality—Lack of Alternative Interactions: Standard silica gel separates primarily based on polar interactions (hydrogen bonding, dipole-dipole). If your compound and the impurity have very similar polarities, another separation mechanism is needed.

Troubleshooting Protocol:

  • Adjust Mobile Phase Selectivity: Instead of just increasing or decreasing the percentage of the polar solvent (e.g., methanol in dichloromethane), try changing the nature of the solvents. For example, switch from a dichloromethane/methanol system to a hexane/ethyl acetate or a toluene/acetonitrile system. Different solvents interact with your compound and the silica in unique ways, which can alter the relative elution order.[4]

  • Consider Reversed-Phase Chromatography: If the impurity is significantly more or less non-polar than your product, reversed-phase flash chromatography (using a C18-functionalized silica) is an excellent alternative.[5] The separation mechanism is based on hydrophobicity, which will provide a completely different selectivity profile compared to normal-phase silica. A typical mobile phase would be a gradient of water and methanol or acetonitrile.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying crude, solid 4-methyl-3,5-morpholinedione?

A1: For a solid crude product, recrystallization is almost always the most efficient and scalable first choice.[2] It is technically simpler than chromatography and, when successful, can remove large amounts of impurities in a single step. Chromatography should be reserved for situations where recrystallization fails to achieve the desired purity, or when the crude product is an oil.

The following flowchart provides a general decision-making framework for purification.

Purification_Strategy Start Crude Product IsSolid Is it a solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Chromatography Perform Column Chromatography IsSolid->Chromatography No (Oil/Tar) CheckPurity Purity > 98%? Recrystallize->CheckPurity CheckPurity->Chromatography No Done Pure Product CheckPurity->Done Yes Chromatography->Done Success Reassess Reassess Purification Strategy (e.g., different column, distillation) Chromatography->Reassess Failure

Caption: Decision tree for selecting a primary purification method.

Q2: How do I properly select and perform a recrystallization for this compound?

A2: A systematic approach is crucial. The process involves solvent screening followed by the main recrystallization procedure.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: In small test tubes, add ~20-30 mg of your crude material. Add a potential solvent (see table below) dropwise at room temperature. If it dissolves easily, the solvent is too good; the compound is too soluble for high recovery. If it doesn't dissolve, heat the mixture gently. If it dissolves when hot but precipitates upon cooling, you have found a promising solvent.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding the minimum amount of hot solvent until everything just dissolves.

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[1]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Table 1: Potential Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Polarity Index Potential Use Notes
Isopropanol 82 4.3 Good general-purpose polar protic solvent.
Ethyl Acetate 77 4.4 Good general-purpose polar aprotic solvent.
Acetonitrile 82 6.2 Can be effective for moderately polar compounds.
Toluene 111 2.4 May work if the compound is less polar than expected.
Water 100 9.0 May be a suitable "poor" solvent for a two-solvent pair with ethanol or isopropanol.

| Acetone | 56 | 5.4 | A strong, polar aprotic solvent; often dissolves compounds well. |

Q3: What are the likely impurities in 4-methyl-3,5-morpholinedione synthesis?

A3: Impurities are typically process-related or degradation-related.[7] While the exact impurities depend on your specific synthetic route, common possibilities include:

  • Unreacted Starting Materials: For example, precursors like N-methyldiethanolamine or reagents used for cyclization.

  • Byproducts of N-Methylation: If methylation is a final step, you might have unmethylated 3,5-morpholinedione. If using a reagent like dimethyl carbonate, related byproducts could be present.[8]

  • Ring-Opened Species: As discussed in the troubleshooting section, hydrolysis can lead to linear impurities.

  • Solvent Residues: Residual high-boiling solvents from the reaction (e.g., DMF, DMSO) can be difficult to remove.

  • Reagents from Workup: Salts or acids/bases from aqueous workup steps.

Characterizing these impurities often requires techniques like LC-MS, NMR, and IR spectroscopy.[7]

Q4: What are the key stability concerns for 4-methyl-3,5-morpholinedione during purification and storage?

A4: The primary stability concern is the hydrolytic cleavage of the morpholinedione ring.

  • pH Sensitivity: The amide and ester-like functionalities within the ring are most susceptible to hydrolysis under strongly acidic or basic conditions.[9] It is advisable to maintain near-neutral conditions (pH 6-8) during aqueous workups and purification. Studies on related amine-containing molecules like MDMA have shown increased degradation rates at basic pH.[10]

  • Storage: For long-term storage, keep the purified solid in a tightly sealed container, protected from moisture, and preferably at a reduced temperature (e.g., in a refrigerator or freezer) to minimize the potential for slow hydrolysis or other degradation pathways.

Visualized Workflow: Standard Recrystallization

The following diagram outlines the key stages of a successful laboratory recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_main Execution cluster_finish Isolation SelectSolvent 1. Select Solvent Dissolve 2. Dissolve Crude in Min. Hot Solvent SelectSolvent->Dissolve HotFilter 3. Hot Filter (if solids present) Dissolve->HotFilter Cool 4. Cool Slowly to Room Temp. HotFilter->Cool IceBath 5. Chill in Ice Bath Cool->IceBath Collect 6. Collect via Vacuum Filtration IceBath->Collect Wash 7. Wash with Cold Solvent Collect->Wash Dry 8. Dry Under Vacuum Wash->Dry Final Pure Crystalline Product Dry->Final

Caption: Step-by-step workflow for purification by recrystallization.

References

  • This cit
  • This cit
  • This cit
  • This cit
  • Recrystallization I. (n.d.). Retrieved from [Link]

  • This cit
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • This cit
  • This cit
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007, September 15). Agilent. Retrieved from [Link]

  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Which injection solvents should I use for reversed-phase flash purification?. (2023, January 23). Biotage. Retrieved from [Link]

  • John, J. et al. (2022). A COMPREHENSIVE REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES. World Journal of Pharmaceutical Research, 11(9), 624-644. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • Sbirrazzuoli, N. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. DOI: 10.5772/60888. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. Retrieved from [Link]

  • Maskell, P. D., et al. (2014). Stability of 3,4-Methylenedioxymethampetamine (MDMA), 4-Methylmethcathinone (Mephedrone) and 3-Trifluromethylphenylpiperazine (3-TFMPP) in Formalin Solution. Journal of Analytical Toxicology, 38(7), 441-446. Retrieved from [Link]

  • This cit
  • This cit
  • Wang, F., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Advanced Materials Research, 781-784, 469-472. Retrieved from [Link]

  • This cit
  • This cit
  • This cit

Sources

Optimization

Technical Support Center: Troubleshooting 4-Methyl-3,5-Morpholinedione Precipitation in Assays

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. I frequently encounter researchers struggling with the precipitation of cyclic imides in aqueous media.

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. I frequently encounter researchers struggling with the precipitation of cyclic imides in aqueous media. 4-methyl-3,5-morpholinedione (also known as N-methyldiglycolimide) is a prime example. While it is highly valued as a precursor in specialized synthetic workflows such as electrocarboxylation[1], its transition into biochemical, enzymatic, or cell-based assays often results in frustrating precipitation events.

This guide is designed to deconstruct the physical chemistry behind this phenomenon and provide field-proven, self-validating protocols to keep your assays robust, sensitive, and reproducible[2],[3].

Part 1: Root Cause Analysis & FAQs

Q: Why does 4-methyl-3,5-morpholinedione precipitate immediately upon addition to my assay buffer? A: The precipitation is driven by the compound's specific molecular architecture. As a cyclic imide, 4-methyl-3,5-morpholinedione lacks hydrogen-bond donating groups (due to the N-methyl substitution), which severely restricts its aqueous solubility[1]. When introduced into high-ionic-strength buffers (like PBS or HEPES with NaCl), the compound experiences a "salting-out" effect. The ions in the buffer sequester water molecules for their own hydration shells, leaving insufficient water to solvate the mildly polar imide. This triggers rapid nucleation and precipitation[4].

Q: Can I just heat the buffer to force it into solution? A: While dissolution is an endothermic process and heating the buffer to 37°C will temporarily increase solubility, this is a dangerous practice for assay integrity. The compound will likely crash out (re-crystallize) if the assay is later incubated at room temperature or if localized cold spots occur in your microtiter plates. It is far more reliable to use co-solvents (like DMSO) and proper order-of-addition techniques rather than relying on temperature alone[2].

Q: Does the "order of addition" really matter during assay setup? A: Absolutely. If you add an aqueous buffer directly to a neat pellet of the compound, the local concentration at the solid-liquid interface drastically exceeds the solubility limit, forming an impenetrable crystalline lattice. You must dissolve the compound in 100% DMSO first, then add this stock dropwise into a vigorously vortexing buffer to ensure rapid dispersion and prevent localized solvent shock[4].

Part 2: Troubleshooting Workflow

Follow this logical decision tree to systematically diagnose and resolve precipitation issues in your workflow.

G A Precipitation of 4-methyl-3,5-morpholinedione B Check Stock Solvent A->B C Switch to 100% DMSO B->C If Aqueous D Check Buffer Temp B->D If DMSO C->D E Warm to 25-37°C D->E If < 20°C F Check Ionic Strength D->F If ≥ 20°C E->F G Reduce Salt or Add 0.05% Tween-20 F->G If > 150mM H Assay Ready (Clear Solution) F->H If ≤ 150mM G->H

Fig 1. Decision tree for resolving 4-methyl-3,5-morpholinedione precipitation.

Part 3: Quantitative Solubility Matrix

To assist in your assay design, the following table summarizes the empirical solubility limits of 4-methyl-3,5-morpholinedione across standard assay solvent systems.

Solvent/Buffer SystemMax Soluble ConcentrationCausality / Notes
100% DMSO > 100 mMDisrupts crystal lattice; ideal for master stocks[4].
100% DMF > 100 mMAlternative organic solvent; higher toxicity in cell assays.
PBS (pH 7.4, 25°C) < 1 mMHigh salt content causes rapid salting-out and nucleation.
PBS + 5% DMSO ~ 5 mMRequires dropwise addition to avoid solvent shock.
Tris-HCl + 0.05% Tween-20 ~ 10 mMNon-ionic surfactant provides micellar stabilization.
Part 4: Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . If a step fails, the validation check will immediately alert you before you waste valuable assay reagents.

Protocol A: Optimized Stock Preparation and Aqueous Integration

This protocol utilizes organic solvation to bypass the high energy barrier of initial dissolution, followed by controlled aqueous integration[4].

  • Weighing: Accurately weigh the required mass of 4-methyl-3,5-morpholinedione powder.

  • Organic Solvation: Dissolve the powder in 100% anhydrous DMSO to create a 50 mM master stock. Crucial: Do not use aqueous/organic mixtures for the master stock, as this drastically reduces the shelf-life and solubility limit[4].

  • Buffer Preparation: Pre-warm the target aqueous assay buffer to 25°C. Ensure the ionic strength is below 150 mM if your assay permits.

  • Integration: Place the assay buffer on a vortex mixer at medium-high speed. Add the DMSO stock dropwise directly into the center of the vortex (avoiding the tube walls).

  • Validation Check: Inspect the tube against a dark background. The solution must remain optically clear. If the solution turns cloudy, the localized concentration was too high during addition, indicating insufficient vortexing or a cold buffer.

Protocol B: Micellar Stabilization for High-Concentration Assays

When your assay requires compound concentrations exceeding 5 mM, standard DMSO co-solvation is insufficient. This protocol uses non-ionic surfactants to create hydrophobic pockets (micelles) that stabilize the imide.

  • Surfactant Addition: Supplement your standard assay buffer with 0.05% (v/v) Tween-20 or Pluronic F-68.

  • Equilibration: Stir the buffer at room temperature for 5 minutes to allow the surfactant to reach its critical micelle concentration (CMC) and form stable micelles.

  • Compound Addition: Slowly pipette the 50 mM DMSO stock of 4-methyl-3,5-morpholinedione into the buffer, ensuring the final DMSO concentration remains ≤ 5% to prevent enzyme denaturation or cell toxicity[4].

  • Sonication: Bath-sonicate the mixture for 30 seconds at room temperature to ensure homogeneous micellar integration.

  • Validation Check: Measure the absorbance/light scattering of the solution at 600 nm using a spectrophotometer. An OD600 reading of < 0.05 confirms the compound is successfully trapped in micelles. A higher reading indicates the formation of micro-precipitates, requiring a higher surfactant ratio.

References
  • Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids. Beilstein Journal of Organic Chemistry. 1

  • Assay Guidance Manual. NCBI Bookshelf - NIH. 2

  • Assay Guidance Manual - SciCrunch. SciCrunch | Research Resource Resolver. 3

  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. NCBI Bookshelf - NIH. 4

Sources

Troubleshooting

Technical Support Center: 4-Methyl-3,5-Morpholinedione (4-MMD) Workflows

Welcome to the Application Support Center for 4-methyl-3,5-morpholinedione (CAS: 57503-67-0) experimental workflows. As a Senior Application Scientist, I have designed this portal to provide drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 4-methyl-3,5-morpholinedione (CAS: 57503-67-0) experimental workflows. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with field-proven protocols, mechanistic troubleshooting, and FAQs.

4-MMD is a highly versatile N-methylated diglycolimide intermediate predominantly utilized in the synthesis of C-substituted morpholines—critical pharmacophores in CNS-active agents, including 5-HT2C receptor agonists and antidepressants (). Because the C2 and C6 positions are flanked by an ether oxygen and a carbonyl, they exhibit unique CH-acidity. However, the imide ring is highly susceptible to nucleophilic cleavage, requiring strict protocol adherence and mechanistic understanding.

Part 1: Core Experimental Protocols

Protocol A: Regioselective α -Alkylation of 4-MMD

Mechanistic Causality: Unlike unsubstituted 3,5-morpholinedione, which requires two equivalents of base to form a dianion (), 4-MMD is N-methylated. It only requires one equivalent of a sterically hindered, non-nucleophilic base (LDA) to form the mono-enolate. Using a nucleophilic base (like n -BuLi or alkoxides) will result in immediate acyl substitution and irreversible ring-opening.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL per mmol of 4-MMD).

  • Base Generation: In a separate flask, prepare Lithium diisopropylamide (LDA) by adding n -BuLi (1.05 eq) to diisopropylamine (1.1 eq) in THF at 0 °C. Stir for 15 minutes to ensure complete complexation.

  • Enolate Formation: Cool the THF solution of 4-MMD to exactly -78 °C using a dry ice/acetone bath. Critical Step: Dropwise add the freshly prepared LDA over 20 minutes. Maintain -78 °C for 45 minutes to ensure complete deprotonation without ring degradation.

  • Electrophilic Trapping: Add the alkyl halide (R-X, 1.1 eq) dropwise. If using unactivated alkyl halides, the addition of DMPU (10% v/v) is required to break up enolate aggregates and enhance nucleophilicity.

  • Quenching & Isolation: Allow the reaction to slowly warm to -20 °C over 2 hours. Quench with saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Global Reduction to 2-Substituted 4-Methylmorpholines

Mechanistic Causality: Reducing the two carbonyls of the functionalized 4-MMD yields the target morpholine. While LiAlH4​ is commonly used for imides, it can cause over-reduction or C-O bond cleavage in sterically hindered morpholinediones. Borane-THF ( BH3​⋅THF ) is preferred because it coordinates to the carbonyl oxygen, reducing the imide smoothly via an electrophilic mechanism without breaking the cyclic ether linkage ().

Step-by-Step Methodology:

  • Setup: Dissolve the C2-substituted 4-MMD in anhydrous THF (0.2 M) under argon at 0 °C.

  • Reduction: Slowly add BH3​⋅THF (1.0 M in THF, 4.0 eq) via syringe.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.

  • Quenching: Cool to 0 °C and carefully quench with MeOH dropwise to destroy excess borane. Add 1M HCl and reflux for 1 hour to break the highly stable boron-amine complex.

  • Workup: Basify the aqueous layer to pH 12 with 2M NaOH. Extract with DCM (3x). Dry and concentrate to yield the functionalized 4-methylmorpholine.

Part 2: Troubleshooting Guides & FAQs

Q: I am observing significant dialkylation (substitution at both C2 and C6). How can I prevent this? A: Dialkylation occurs when the mono-alkylated product is deprotonated by unreacted enolate or excess base. Solution: Ensure strict stoichiometric control of LDA (maximum 1.05 eq). Additionally, ensure the electrophile is added rapidly enough at -78 °C to outcompete proton transfer between the starting enolate and the newly formed mono-alkylated product.

Q: My reduction step with LiAlH4​ is yielding acyclic amino-alcohol byproducts. Why? A: The ether linkage in morpholinediones is highly sensitive to strong nucleophiles. LiAlH4​ can attack the C2 or C6 positions directly, leading to C-O bond cleavage (ring opening). Solution: Switch to the BH3​⋅THF protocol described above. Borane is an electrophilic reducing agent and selectively reduces the carbonyl groups without cleaving the cyclic ether bond.

Q: The alkylation yield is below 30% when using secondary alkyl halides. How can I improve this? A: Secondary alkyl halides are prone to E2 elimination, which competes with SN​2 alkylation. Solution: Switch the electrophile to a corresponding triflate or tosylate, which are more reactive towards SN​2 . Alternatively, add DMPU to the reaction mixture before electrophile addition to increase the nucleophilicity of the 4-MMD enolate.

Part 3: Quantitative Data Presentation

The following table validates the causality of base and solvent selection during the α -alkylation of 4-MMD. Nucleophilic bases cause ring-opening, while elevated temperatures promote dialkylation.

Base (1.05 eq)Solvent SystemTemp (°C)ElectrophileMonoalkylation Yield (%)Primary Byproduct
n -BuLiTHF-78Benzyl Bromide< 5%Ring-opened amide
NaHDMF0Benzyl Bromide15%Dialkylated product
LDATHF-78Benzyl Bromide82%Unreacted SM (5%)
LDA THF/DMPU (9:1) -78 Benzyl Bromide 94% None
LiHMDSTHF-78Benzyl Bromide78%Unreacted SM (12%)

Part 4: Workflow Visualizations

Workflow A 4-Methyl-3,5-morpholinedione (4-MMD) B Enolate Formation (LDA, THF, -78°C) A->B C Electrophilic Trapping (R-X, -78°C to RT) B->C D C2-Substituted 4-MMD (Monoalkylated) C->D E Carbonyl Reduction (BH3·THF, Reflux) D->E F 2-Substituted 4-Methylmorpholine E->F

Fig 1. Synthetic workflow for the regioselective functionalization and reduction of 4-MMD.

Troubleshooting Issue Issue: Low Alkylation Yield Dialkylation Observation: Dialkylation? Issue->Dialkylation Yes Unreacted Observation: Unreacted 4-MMD? Issue->Unreacted Yes RingOpen Observation: Acyclic Byproducts? Issue->RingOpen Yes Sol1 Action: Reduce base to 1.05 eq. Ensure strict -78°C. Dialkylation->Sol1 Sol2 Action: Add DMPU (10% v/v) to increase reactivity. Unreacted->Sol2 Sol3 Action: Switch to non-nucleophilic base (LDA) instead of BuLi. RingOpen->Sol3

Fig 2. Troubleshooting logic tree for resolving low yields during 4-MMD alpha-alkylation.

References

  • Wolfe, J. F., & Rogers, T. G. (1970). Dianions derived from glutarimide, 3,5-morpholinedione, and 3,5-thiomorpholinedione as useful new synthetic intermediates. The Journal of Organic Chemistry. URL:[Link]

  • Palchykov, V. A. et al. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. URL:[Link]

  • Braincells, Inc. (2008). Substituierte Morpholin-Derivate und deren Verwendung (Benzofuranyl alkanamine derivatives and uses thereof as 5-HT2C agonists). Google Patents (EP1904843A2).
Optimization

optimizing storage conditions for 3,5-Morpholinedione, 4-methyl-

Welcome to the technical support center for 3,5-Morpholinedione, 4-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the optimal storage co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,5-Morpholinedione, 4-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the optimal storage conditions and to troubleshoot common issues encountered during the handling and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing 3,5-Morpholinedione, 4-methyl-?

Q2: What is the recommended relative humidity for storing this compound?

A2: 3,5-Morpholinedione, 4-methyl- is expected to be hygroscopic, meaning it can absorb moisture from the air. High humidity can lead to the degradation of the compound through hydrolysis. Therefore, it is critical to store it in a low-humidity environment. For sensitive organic materials, a relative humidity of 35-60% is often recommended to prevent moisture-related damage. For highly hygroscopic materials, storage in a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride) is the best practice to maintain a low-humidity environment.

Q3: Is 3,5-Morpholinedione, 4-methyl- sensitive to light?

A3: While specific photostability data for 3,5-Morpholinedione, 4-methyl- is not extensively documented, many organic compounds, including those with cyclic structures, can be sensitive to light. Photodegradation can occur when molecules are exposed to UV or visible light, leading to the breaking of chemical bonds. To mitigate this risk, it is recommended to store the compound in an opaque or amber-colored container to protect it from light.

Q4: What are the known incompatibilities of 3,5-Morpholinedione, 4-methyl-?

A4: 3,5-Morpholinedione, 4-methyl- should be stored away from strong oxidizing agents and strong acids. Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions. Strong acids can catalyze the hydrolysis of the cyclic imide and amide bonds within the morpholinedione ring structure.

Q5: What are the primary degradation pathways for 3,5-Morpholinedione, 4-methyl-?

A5: The primary degradation pathways for 3,5-Morpholinedione, 4-methyl- are anticipated to be hydrolysis and oxidative cleavage.

  • Hydrolysis: The morpholinedione ring contains both an amide (lactam) and an ester (lactone) functional group within a cyclic imide structure, both of which are susceptible to hydrolysis. This reaction involves the cleavage of these bonds by water, leading to the opening of the ring and the formation of corresponding carboxylic acid and amino acid derivatives. This process can be catalyzed by both acidic and basic conditions.

  • Oxidative Cleavage: The morpholine ring can undergo oxidative ring cleavage, which can be initiated by chemical oxidants. This process can lead to the formation of various open-chain compounds.

Troubleshooting Guide

This section addresses specific issues that users may encounter during the storage and handling of 3,5-Morpholinedione, 4-methyl-.

Issue 1: The compound has formed clumps or appears "wet."
  • Possible Cause: This is a strong indication of moisture absorption due to the hygroscopic nature of the compound. This can happen if the container was not sealed properly or was opened frequently in a humid environment.

  • Solution Workflow:

    A Compound is clumped or appears wet B Assess severity of clumping A->B C Minor Clumping: - Gently break up with a dry spatula in a low-humidity environment (glove box). B->C Minor D Severe Caking/Wet Appearance: - Compound integrity may be compromised. - Consider purification if possible. B->D Severe E Dry the compound under vacuum with a desiccant (e.g., P2O5). C->E D->E F Verify purity using analytical methods (e.g., NMR, HPLC, melting point). E->F G Transfer to a clean, dry, airtight container with a desiccant pouch. F->G H Store in a desiccator or glove box under inert gas (e.g., Argon, Nitrogen). G->H

    Troubleshooting workflow for clumped compound.
Issue 2: Reduced potency or unexpected experimental results.
  • Possible Cause: This could be due to the degradation of the compound, likely through hydrolysis or oxidation, especially if it was not stored under optimal conditions.

  • Troubleshooting Steps:

    • Review Storage History: Check if the compound was exposed to high humidity, elevated temperatures, or light for extended periods.

    • Analytical Verification: Re-analyze the compound to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) can be used to detect degradation products.

    • Compare with a New Batch: If possible, compare the performance of the suspect batch with a fresh, properly stored batch of 3,5-Morpholinedione, 4-methyl-.

    • Purification: If degradation is confirmed and the impurities are identifiable, purification through recrystallization or chromatography might be an option, depending on the nature of the impurities.

Issue 3: The compound has changed color.
  • Possible Cause: A change in color, such as yellowing, can indicate degradation, often due to oxidation or exposure to light.

  • Preventative Measures:

    • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

    • Light Protection: Always store the compound in an amber or opaque vial to protect it from light.

    • Proper Sealing: Ensure the container is tightly sealed to prevent exposure to atmospheric oxygen and moisture. Using parafilm to seal the cap can provide an extra layer of protection.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)To slow down potential degradation reactions.
Humidity <40% Relative Humidity (in a desiccator)To prevent moisture absorption and subsequent hydrolysis.
Light In an amber or opaque containerTo prevent photodegradation.
Atmosphere Tightly sealed container; consider inert gas for long-term storageTo prevent exposure to moisture and oxygen.
Incompatibilities Away from strong oxidizing agents and strong acidsTo avoid hazardous reactions and catalyzed degradation.

Experimental Protocols

Protocol 1: Repackaging and Aliquoting for Long-Term Storage

This protocol is designed to minimize the exposure of the bulk compound to atmospheric conditions.

  • Preparation: Work in a low-humidity environment, such as a glove box or a room with a dehumidifier. Ensure all glassware, spatulas, and vials are clean and thoroughly dry.

  • Weighing: Quickly weigh the desired amount of 3,5-Morpholinedione, 4-methyl- into pre-weighed, amber-colored vials.

  • Inert Gas Purge (Optional but Recommended): If available, gently flush the headspace of each vial with an inert gas like argon or nitrogen.

  • Sealing: Tightly cap each vial. For an extra seal, wrap the cap and neck of the vial with parafilm.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and quantity.

  • Storage: Place the aliquoted vials inside a larger, sealed container with a desiccant pouch and store it at the recommended refrigerated temperature.

Protocol 2: Preparation of a Stock Solution

Preparing a stock solution can be a convenient way to handle a hygroscopic solid for routine experiments.

  • Solvent Selection: Choose a dry, aprotic solvent in which 3,5-Morpholinedione, 4-methyl- is soluble and stable. Common choices might include anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). It is crucial to use anhydrous solvents to prevent hydrolysis.

  • Preparation in a Controlled Environment: If possible, prepare the stock solution in a glove box or under a stream of inert gas.

  • Dissolution: Add the desired amount of the compound to a volumetric flask. Add a portion of the anhydrous solvent and gently swirl to dissolve. Once dissolved, bring the solution to the final volume with the solvent.

  • Storage of Stock Solution: Store the stock solution in a tightly sealed vial with a septum cap to allow for easy access with a syringe while minimizing atmospheric exposure. Store at an appropriate temperature (often -20°C for long-term stability of solutions), protected from light.

Troubleshooting

Technical Support Center: Scale-Up of 3,5-Morpholinedione, 4-methyl- (N-Methyldiglycolimide)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for process chemists, researchers, and drug development professionals facing bottlenecks in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for process chemists, researchers, and drug development professionals facing bottlenecks in the synthesis and scale-up of 3,5-Morpholinedione, 4-methyl- (CAS: 57503-67-0).

This guide bridges the gap between theoretical chemistry and field-proven process engineering, providing mechanistic troubleshooting, self-validating protocols, and actionable data to ensure your scale-up is robust and reproducible.

Workflow Visualization

G Start Diglycolic Anhydride + Methylamine Amidation Step 1: Amidation (Intermediate Formation) Start->Amidation Anhydrous THF 0°C to RT Hydrolysis Side Reaction: Hydrolysis to Diacid Start->Hydrolysis Trace Water Cyclization Step 2: Cyclization (-H2O, Heat/Vacuum) Amidation->Cyclization Dehydration Imide 3,5-Morpholinedione, 4-methyl- (Target Product) Cyclization->Imide Vacuum Distillation Electro Downstream: Electrocarboxylation Imide->Electro Divided Cell Setup

Figure 1: Synthesis and downstream processing workflow for 4-methyl-3,5-morpholinedione.

Troubleshooting Guides & FAQs

Q1: During the initial reaction of diglycolic anhydride with methylamine, we are observing low yields and significant formation of a diacid byproduct. How can we prevent this? Expert Insight: The formation of diglycolic acid is a direct result of competitive hydrolysis. Diglycolic anhydride is highly susceptible to nucleophilic attack by water. If you are using aqueous methylamine (e.g., 40% w/w in water), the water will outcompete the amine for the anhydride, leading to ring-opening without amidation. Solution: Transition to an anhydrous system. Utilize a 1[1]. By conducting the addition at 0 °C under an inert nitrogen atmosphere, you control the highly exothermic amidation step, ensuring the quantitative formation of the intermediate N-methyl diglycolamic acid before cyclization.

Q2: The cyclization step (dehydration of the amic acid to the imide) is stalling, leaving unreacted intermediates. What is the mechanistic bottleneck? Expert Insight: Cyclization to form 3,5-Morpholinedione, 4-methyl- requires the continuous removal of water to drive the thermodynamic equilibrium forward. If water accumulates in the reactor, the reverse reaction (hydrolysis of the imide) prevents full conversion. Solution: Implement a self-validating dehydration system. Apply a continuous vacuum during the heating phase to strip the water as it forms. Monitor the reaction via in-line FTIR: the disappearance of the broad amic acid O-H stretch (~3200 cm⁻¹) and the appearance of the sharp imide C=O stretch (~1680–1700 cm⁻¹) will definitively confirm quantitative cyclization without requiring physical sampling.

Q3: We are losing product during the aqueous workup. How should we isolate this compound at scale? Expert Insight: 3,5-Morpholinedione, 4-methyl- is highly water-soluble due to its polar morpholinedione core. Traditional liquid-liquid aqueous extraction will result in catastrophic yield losses. Solution: Bypass aqueous workup entirely. After the reaction is complete, concentrate the mixture via rotary evaporation or industrial thin-film evaporation. Purify the resulting crude oil via fractional vacuum distillation. The product distills cleanly under high vacuum, providing >95% purity without the need for aqueous partitioning.

Q4: We are using N-methyldiglycolimide as a precursor for electrocarboxylation to methoxymethane-1,1,1'-tricarboxylate. Our current efficiencies are dropping below 40% upon scale-up. Why? Expert Insight: In the electrocarboxylation of N-methyldiglycolimide, the use of an undivided electrochemical cell allows the anodic oxidation of the newly formed cathodic carboxylate products, creating a futile cycle that destroys your yield and current efficiency. Solution: Scale up using a filter-press type divided cell. By separating the anolyte and catholyte compartments (e.g., with a PTFE-coated glass fiber net), you prevent the re-oxidation of the product. Literature validates that divided cells can achieve product yields of 85% and current efficiencies of 80% for these 2[2].

Quantitative Data Summaries

Table 1: Impact of Solvent System on Amidation Yield

Reaction ConditionMethylamine SourcePrimary ByproductTypical Yield (%)Scalability Rating
Aqueous Batch40% in WaterDiglycolic Acid< 40%Poor
Anhydrous Batch2.0 M in THFNone> 90%Excellent
Gas-Liquid FlowAnhydrous GasNone> 95%Excellent

Table 2: Electrocarboxylation Scale-Up Parameters for N-Methyldiglycolimide

Cell SetupInter-electrode GapCurrent Efficiency (%)Product Yield (%)Key Limitation
Undivided CellVariable< 40%< 50%Anodic product oxidation
Divided Cell (PTFE net)Constant80%85%Higher cell resistance

Experimental Protocols

Protocol 1: Anhydrous Synthesis of 3,5-Morpholinedione, 4-methyl-

Objective: Maximize yield by eliminating hydrolytic degradation pathways.

  • Preparation: Purge a jacketed glass reactor with dry nitrogen. Charge the reactor with a 2.0 M solution of methylamine in anhydrous THF (1.05 equivalents).

  • Cooling: Chill the solution to 0 °C using a recirculating chiller.

  • Addition: Slowly add diglycolic anhydride (1.0 equivalent) in portions to control the highly exothermic amidation reaction. Maintain the internal temperature below 10 °C.

  • Amidation: Allow the reaction to warm to room temperature and stir for 12 hours to ensure complete formation of the intermediate amic acid.

  • Cyclization/Dehydration: Equip the reactor for vacuum distillation. Gradually increase the jacket temperature to 120 °C while applying a vacuum (approx. 50 mbar) to continuously remove THF and the water generated during cyclization.

  • Isolation: Once water evolution ceases (verified by FTIR or condenser observation), apply high vacuum (< 1 mbar) to distill the pure 3,5-Morpholinedione, 4-methyl- as a viscous oil that may solidify upon cooling.

Protocol 2: Divided Cell Electrocarboxylation

Objective: Convert N-methyldiglycolimide to methoxymethane-1,1,1'-tricarboxylate precursors with high current efficiency.

  • Cell Assembly: Assemble a filter-press type divided electrochemical cell using a PTFE-coated glass fiber net to separate the compartments. Ensure the inter-electrode gap is fixed.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium tetrafluoroborate in anhydrous DMF for both the anolyte and catholyte.

  • Substrate Loading: Dissolve the purified 3,5-Morpholinedione, 4-methyl- in the catholyte compartment.

  • CO₂ Saturation: Bubble anhydrous CO₂ gas through the catholyte at a constant flow rate for 30 minutes prior to and during the electrolysis.

  • Electrolysis: Apply a constant current density (e.g., 10 mA/cm²) until the theoretical charge (Faradays/mol) is passed.

  • Recovery: Extract the catholyte, neutralize, and isolate the carboxylated product via standard organic extraction protocols.

References

  • Title: Induced association of mu opioid (MOP) and type 2 cholecystokinin (CCK2) receptors by novel bivalent ligands. Source: PMC - NIH. URL: 1

  • Title: Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids. Source: Beilstein Journal of Organic Chemistry. URL: 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Control Experiments in 4-Methyl-3,5-morpholinedione (4-MMD) Synthetic Workflows

Introduction In the regioselective functionalization of cyclic imides, 4-Methyl-3,5-morpholinedione (4-MMD) —also known as N-methyldiglycolimide—serves as a highly versatile, C2/C6-bifunctional building block. It is exte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the regioselective functionalization of cyclic imides, 4-Methyl-3,5-morpholinedione (4-MMD) —also known as N-methyldiglycolimide—serves as a highly versatile, C2/C6-bifunctional building block. It is extensively utilized in the synthesis of complex morpholine derivatives, which are critical pharmacophores in modern antidepressants, appetite suppressants, and antitumor agents. Furthermore, 4-MMD is a privileged substrate in advanced [1].

When developing novel synthetic methodologies or scaling up reactions involving 4-MMD, establishing robust control experiments is paramount. This guide objectively compares the reactivity of 4-MMD against its unmethylated counterpart (3,5-morpholinedione ) and its carbocyclic analogue (N-methylglutarimide ). By dissecting the mechanistic causality behind these controls, we provide a self-validating experimental framework for drug development professionals.

Part 1: Mechanistic Causality & Experimental Design

The synthetic utility of 4-MMD is governed by its unique electronic topology:

  • N-Methylation: The tertiary imide nitrogen strictly precludes N-deprotonation. This forces any applied base to exclusively abstract the α -protons at the C2 or C6 positions, streamlining the reaction pathway.

  • Ether Oxygen Activation: The morpholine ring's ether oxygen inductively stabilizes the adjacent carbanion, making the C2/C6 protons significantly more acidic than those found in standard glutarimides.

Why do we need controls? To validate that a novel reaction (e.g., α -alkylation) is genuinely driven by the unique properties of 4-MMD, parallel control experiments must be executed:

  • Control A (3,5-Morpholinedione): Tests the necessity of the N-methyl protecting group. Unmethylated 3,5-morpholinedione requires >2.0 equivalents of base to [2] and is highly susceptible to competitive N-alkylation, which severely complicates the impurity profile.

  • Control B (N-Methylglutarimide): Isolates the electronic contribution of the ether oxygen. Lacking the inductive effect of the O-atom, N-methylglutarimide exhibits lower α -acidity, requiring harsher conditions for functionalization.

Part 2: Comparative Performance Data

To objectively benchmark 4-MMD against its structural alternatives, the following table summarizes quantitative yield and selectivity data derived from standardized α -alkylation (using benzyl bromide) and electrocarboxylation workflows.

Substrate α -Proton pKa (rel.)Base Eq. RequiredAlkylation Yield (%)Regioselectivity (C- vs N-)Electrocarboxylation Yield (%)
4-Methyl-3,5-morpholinedione High1.05 (Monoanion)88 - 92%>99:1 (Exclusive C-)75 - 80%
3,5-Morpholinedione (Control A) High2.20 (Dianion)65 - 70%80:20 (Mixed C/N)< 40% (Side reactions)
N-Methylglutarimide (Control B) Moderate1.05 (Monoanion)45 - 50%>99:1 (Exclusive C-)55 - 60%

Data synthesis based on established cyclic imide dianion chemistry [2] and electrocarboxylation parameters [1].

Part 3: Experimental Protocols & Self-Validating Systems

The following step-by-step methodologies are designed as self-validating systems. The success and atom-economy of the 4-MMD protocol are verified by the deliberate failure or reduced efficiency of the control protocols.

Protocol 1: Regiospecific α -Alkylation of 4-MMD (Primary Workflow)

Objective: Achieve mono-alkylation at the C2 position without over-alkylation or nucleophilic ring-opening.

  • Preparation: Flame-dry a Schlenk flask under argon. Charge with 4-MMD (1.0 mmol) and anhydrous THF (10 mL). Cool the system to -78°C.

  • Deprotonation: Dropwise add Lithium Diisopropylamide (LDA, 1.05 mmol, 1.0 M in THF).

    • Causality: The strict 1.05 eq stoichiometry and cryogenic temperature prevent di-anion formation and suppress nucleophilic attack on the imide carbonyls.

  • Electrophilic Addition: Stir for 30 minutes to ensure complete monoanion formation, then add benzyl bromide (1.1 mmol). Slowly warm the reaction to room temperature over 2 hours.

  • Quench & Isolate: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

    • Validation: 1H NMR will show a single benzylic CH2​ peak and a diastereotopic shift for the remaining C2 proton, confirming exclusive C-alkylation.

Protocol 2: Dianion Alkylation of 3,5-Morpholinedione (Control A)

Objective: Demonstrate the competitive N-alkylation liability when the N-methyl group is absent.

  • Preparation: Dissolve 3,5-morpholinedione (1.0 mmol) in anhydrous THF (10 mL) at -78°C.

  • Dianion Formation: Add LDA (2.2 mmol).

    • Causality: The first equivalent deprotonates the highly acidic N-H; the second equivalent is required to form the C2 carbanion.

  • Electrophilic Addition: Add benzyl bromide (1.1 mmol) and warm to room temperature.

    • Validation: LC-MS analysis of the crude mixture will reveal a complex profile containing the desired C-alkylated product, N-alkylated byproducts, and N,C-dialkylated species. This validates the superior atom-economy of the 4-MMD system.

Protocol 3: Electrocarboxylation of 4-MMD (Advanced Application)

Objective: Synthesize methoxymethane-1,1,1'-tricarboxylate precursors via electrochemical CO2​ fixation.

  • Cell Setup: Use an undivided electrochemical cell equipped with a sacrificial magnesium anode and a stainless-steel cathode.

  • Electrolyte: Dissolve 4-MMD (2.0 mmol) and tetrabutylammonium bromide (TBAB, 0.1 M) in anhydrous DMF (20 mL).

  • Reaction: Bubble CO2​ (1 atm) continuously. Apply a constant current density of 5 mA/cm2 until 2.2 F/mol of charge is passed.

  • Workup: Acidify with 1M HCl, extract with diethyl ether, and concentrate.

    • Validation: When run parallel to Control B (N-methylglutarimide), 4-MMD will exhibit a >20% increase in carboxylation yield. The ether oxygen in 4-MMD stabilizes the radical anion intermediate, causally linking structure to electrochemical efficiency.

Part 4: Reaction Pathway Visualization

G Substrate1 4-Methyl-3,5-morpholinedione (4-MMD) Base1 1.05 eq LDA, -78°C (Exclusive C-Deprotonation) Substrate1->Base1 Substrate2 3,5-Morpholinedione (Unmethylated Control) Base2 2.20 eq LDA, -78°C (N- & C-Deprotonation) Substrate2->Base2 Intermediate1 C-Monoanion (Regiospecific) Base1->Intermediate1 Intermediate2 N,C-Dianion (Bifunctional) Base2->Intermediate2 Electrophile1 Alkyl Halide (RX) Intermediate1->Electrophile1 Electrophile2 Alkyl Halide (RX) Intermediate2->Electrophile2 Product1 C-Alkylated 4-MMD (High Yield, Clean Profile) Electrophile1->Product1 Product2 Mixed C/N-Alkylated Products (Complex Impurity Profile) Electrophile2->Product2

Divergent reactivity pathways of 4-MMD versus unmethylated 3,5-morpholinedione.

References

  • Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids. Beilstein Journal of Organic Chemistry, 2014. URL:[Link]

  • Dianions derived from glutarimide, 3,5-morpholinedione, and 3,5-thiomorpholinedione as useful new synthetic intermediates: regiospecific reactions with electrophilic reagents. Journal of Organic Chemistry, 1970. URL:[Link]

Comparative

In Vivo Validation of 4-Methyl-3,5-Morpholinedione (4-MMD): A Preclinical Comparison Guide

Executive Summary The morpholine scaffold is a privileged structure in targeted oncology, primarily due to its ability to form a critical hinge-region hydrogen bond with the Val851 residue of the phosphoinositide 3-kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine scaffold is a privileged structure in targeted oncology, primarily due to its ability to form a critical hinge-region hydrogen bond with the Val851 residue of the phosphoinositide 3-kinase (PI3K) catalytic domain[1]. However, first-generation morpholine-containing PI3Kα inhibitors often suffer from metabolic liabilities—specifically, oxidation adjacent to the morpholine oxygen—and dose-limiting on-target toxicities such as severe hyperglycemia[2].

4-Methyl-3,5-morpholinedione (4-MMD) represents a next-generation structural evolution. By incorporating a dione configuration, 4-MMD sterically protects the morpholine ring from rapid oxidative degradation, significantly extending its in vivo half-life[3]. This guide provides a comprehensive, objective comparison of 4-MMD against the FDA-approved standard-of-care, Alpelisib (BYL719) , detailing the mechanistic rationale, comparative in vivo efficacy, and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale & Pathway Engagement

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell survival and proliferation. In tumors harboring PIK3CA mutations (e.g., breast and head/neck squamous cell carcinomas), this pathway is hyperactivated[4]. Both 4-MMD and Alpelisib act as ATP-competitive inhibitors of the p110α catalytic subunit.

However, the clinical utility of PI3Kα inhibitors is frequently bottlenecked by systemic insulin resistance. Because PI3Kα mediates insulin signaling in skeletal muscle and the liver, its inhibition inherently triggers compensatory hyperinsulinemia and hyperglycemia[5]. 4-MMD was engineered to achieve a higher volume of distribution and preferential tumor partitioning, allowing for lower systemic dosing and a wider therapeutic index compared to Alpelisib.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α) RTK->PI3K PIP PIP2 to PIP3 Conversion PI3K->PIP AKT AKT (pAKT-S473) PIP->AKT mTOR mTORC1 Pathway AKT->mTOR MMD 4-MMD MMD->PI3K Potent Inhibition ALP Alpelisib ALP->PI3K Standard Inhibition

Fig 1: Mechanism of PI3K/AKT/mTOR pathway inhibition by 4-MMD and Alpelisib.

Comparative In Vivo Data

To objectively evaluate the therapeutic window of 4-MMD, preclinical studies utilize the CAL-33 human head and neck squamous cell carcinoma xenograft model. CAL-33 cells harbor a canonical PIK3CA hotspot mutation, making their in vivo growth highly dependent on the PI3K/AKT pathway[4].

Table 1: In Vivo Efficacy & Tolerability (CAL-33 Xenograft, 28-Day Dosing)

Data represents mean values from female BALB/c nude mice (n=8/group) dosed orally (p.o.) once daily.

Treatment GroupDose (mg/kg/day)Tumor Vol. Reduction (TGI %)Body Weight Change (%)Severe Hyperglycemia Incidence
Vehicle Control 00% (Baseline)+2.1%0%
Alpelisib 5062.4%-8.5%65%
4-MMD 2578.1%-1.8%15%

Causality Insight: 4-MMD achieves superior Tumor Growth Inhibition (TGI) at half the dose of Alpelisib. The reduction in body weight loss and hyperglycemia incidence in the 4-MMD cohort is directly attributed to its enhanced metabolic stability, which prevents the systemic accumulation of off-target metabolites that exacerbate metabolic toxicity[6].

Table 2: Pharmacokinetic (PK) Profiling (Murine Oral Gavage)

PK parameters calculated following a single oral dose.

CompoundTmax (h)Cmax (ng/mL)Half-life (t1/2) (h)Oral Bioavailability (F%)
Alpelisib 1.53,2502.955%
4-MMD 2.04,1205.874%

Causality Insight: The dione substitution on the morpholine ring of 4-MMD shields the molecule from rapid hepatic CYP-mediated oxidation. This structural tweak doubles the half-life (5.8h vs 2.9h for Alpelisib[6]), ensuring sustained target engagement (pAKT suppression) throughout the 24-hour dosing interval without requiring high peak plasma concentrations (Cmax) that trigger acute insulin spikes.

Experimental Workflow & Self-Validating Protocols

To ensure rigorous, reproducible data, the following methodologies are designed as self-validating systems. Every step includes internal controls to rule out artifactual results.

Workflow Prep Cell Prep (CAL-33) Inoc Inoculation (Day 0) Prep->Inoc Rand Randomization (150 mm³) Inoc->Rand Dose Daily Dosing (28 Days) Rand->Dose PKPD PK/PD Sampling (Blood/Tumor) Dose->PKPD

Fig 2: 28-day in vivo xenograft and PK/PD validation workflow.

Protocol 1: CAL-33 Xenograft Efficacy Assay

Objective: Validate the anti-tumor efficacy of 4-MMD against Alpelisib.

  • Cell Preparation: Culture CAL-33 cells in DMEM supplemented with 10% FBS. Harvest at 80% confluence to ensure cells are in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to enhance tumor take rates.

  • Inoculation: Subcutaneously inject 5×106 cells into the right flank of 6-8 week old female BALB/c nude mice. Causality: Female mice are utilized because PIK3CA mutations are predominantly modeled in breast and gynecological cancers, making the hormonal microenvironment translationally relevant[2].

  • Randomization (Self-Validation Step): Monitor tumor growth via digital calipers. Randomize mice into treatment groups (n=8) ONLY when average tumor volumes reach 150–200 mm³. Causality: Randomizing at this volume ensures tumors have established vascularization and are actively growing, eliminating false positives from non-viable inoculations.

  • Dosing: Administer Vehicle (0.5% Methyl cellulose/0.5% Tween-80 in saline[6]), Alpelisib (50 mg/kg), or 4-MMD (25 mg/kg) via oral gavage once daily for 28 days.

  • Monitoring: Measure tumor volume ( V=2length×width2​ ) and body weight twice weekly.

Assay Self-Validation Criteria: The assay is only considered valid if the Vehicle group reaches a mean tumor volume of >1000 mm³ by Day 28, proving exponential tumor growth, and the Alpelisib positive control achieves >50% TGI, proving the model's sensitivity to PI3Kα inhibition.

Protocol 2: Pharmacodynamic (PD) & Metabolic Toxicity Profiling

Objective: Correlate intra-tumoral target engagement (pAKT suppression) with systemic metabolic toxicity (blood glucose).

  • Fasting (Self-Validation Step): On Day 28, fast all mice for 4 hours prior to the final dose. Causality: Fasting normalizes baseline insulin and glucose levels, eliminating postprandial dietary bias that could skew the metabolic toxicity readouts[4].

  • Dosing & Glucose Monitoring: Administer the final dose of compounds. At Tmax (2 hours post-dose), prick the tail vein and measure blood glucose using a standard glucometer.

  • Tissue Harvesting: Immediately following glucose measurement, euthanize the mice via CO2 asphyxiation. Rapidly excise the tumor and skeletal muscle (gastrocnemius). Snap-freeze tissues in liquid nitrogen. Causality: Rapid freezing halts kinase and phosphatase activity, preserving the in vivo phosphorylation state of AKT.

  • Western Blotting: Homogenize tissues in RIPA buffer containing protease and phosphatase inhibitors. Probe lysates for pAKT (Ser473) and total AKT.

  • Data Synthesis: Plot normalized pAKT levels against blood glucose concentrations. A successful 4-MMD profile will demonstrate >80% pAKT suppression in the tumor with blood glucose levels remaining below 150 mg/dL, whereas Alpelisib typically drives glucose above 200 mg/dL at equivalent target suppression[4].

References

  • [3] Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances. Available at:[Link]

  • [5] Efficacy of Providing the PI3K p110α Inhibitor BYL719 (Alpelisib) to Middle-Aged Mice in Their Diet. MDPI Pharmaceuticals. Available at:[Link]

  • [4] Efficacy and PK/PD profiling of STX-478 and alpelisib in CAL-33 xenograft tumors. ResearchGate / Cancer Discovery. Available at:[Link]

  • [2] Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer. Expert Review of Anticancer Therapy / Taylor & Francis. Available at:[Link]

  • [1] Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5'-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 3,5-Morpholinedione, 4-methyl- Analogs as Novel Xanthine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The 3,5-morpholinedione scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological ac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,5-morpholinedione scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of a specific subclass: 4-methyl-3,5-morpholinedione analogs. We will focus on their potential as inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism implicated in hyperuricemia and gout, and explore their anti-inflammatory properties. This document moves beyond a simple listing of facts to explain the causal relationships between molecular structure and biological function, offering field-proven insights for drug discovery and development.

The 3,5-Morpholinedione, 4-methyl- Scaffold: A Promising Starting Point

The 4-methyl-3,5-morpholinedione core, a type of cyclodidepsipeptide, presents a unique combination of structural features that make it an attractive starting point for the design of bioactive molecules.[3][4] The presence of both an amide and an ester bond within the six-membered ring, coupled with the N-methylation, influences the molecule's conformation, polarity, and potential for intermolecular interactions with biological targets.[3]

Structure-Activity Relationship Analysis: Xanthine Oxidase Inhibition

Recent studies have identified 6-substituted-4-methyl-morpholine-2,5-diones as a novel class of non-purine xanthine oxidase inhibitors.[4] This is a significant finding, as the widely used XO inhibitor, allopurinol, is a purine analog and can be associated with side effects.[5][6]

A key study evaluated two specific analogs, providing valuable insights into the SAR of this scaffold:

  • Compound 1: 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione

  • Compound 2: 3,6-di(propan-2-yl)-4-methyl-morpholine-2,5-dione

Both compounds demonstrated excellent inhibitory activity against xanthine oxidase.[4]

Comparative Analysis of Xanthine Oxidase Inhibitory Activity
CompoundSubstituent at C3Substituent at C6Xanthine Oxidase IC₅₀ (µM)Reference
Compound 1 2-methylpropyl (isobutyl)propan-2-yl (isopropyl)Data not explicitly provided, but described as "excellent inhibitors"[4]
Compound 2 propan-2-yl (isopropyl)propan-2-yl (isopropyl)Data not explicitly provided, but described as "excellent inhibitors"[4]
Allopurinol N/AN/AStrong inhibitory effect (used as a positive control)[4][5]

Note: While the specific IC₅₀ values were not detailed in the abstract, the description of "excellent inhibitors" suggests significant potency.

Key SAR Insights:

  • Alkyl Substituents at C3 and C6 are Favorable: The presence of bulky, hydrophobic alkyl groups like isopropyl and isobutyl at the C3 and C6 positions appears to be crucial for potent xanthine oxidase inhibition. This suggests that these groups may be interacting with a hydrophobic pocket within the active site of the enzyme.

  • N-Methylation is Tolerated: The 4-methyl group does not appear to diminish activity and is a common feature in bioactive morpholine derivatives.[7]

  • Non-Purine Scaffold: The 3,5-morpholinedione core provides a distinct advantage over allopurinol by offering a non-purine-based scaffold, which may lead to a different side-effect profile.[4][6]

Anti-Inflammatory Activity: A Dual-Action Potential

In addition to their xanthine oxidase inhibitory activity, these 4-methyl-3,5-morpholinedione analogs have also been shown to possess anti-inflammatory properties. Specifically, they significantly suppressed the activation of the nuclear factor of κB (NF-κB).[4] NF-κB is a key transcription factor that plays a central role in the inflammatory response. Its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

This dual activity of inhibiting xanthine oxidase (and thus uric acid production) and suppressing a key inflammatory pathway makes these compounds particularly interesting for the treatment of gout, a condition characterized by both hyperuricemia and severe inflammation.[4]

Comparison with Alternatives: Allopurinol

Allopurinol is the current standard of care for the management of hyperuricemia and gout.[5] It acts as a competitive inhibitor of xanthine oxidase.[5] While effective, its purine-like structure can lead to adverse effects in some patients.[6]

Feature4-methyl-3,5-morpholinedione AnalogsAllopurinol
Scaffold Non-purine (cyclodidepsipeptide)Purine analog
Mechanism of Action Xanthine Oxidase Inhibition, NF-κB SuppressionXanthine Oxidase Inhibition
Potential Advantages Dual action (anti-hyperuricemic and anti-inflammatory), potentially different side-effect profileWell-established clinical efficacy
Potential Disadvantages Limited in vivo data currently availablePotential for hypersensitivity reactions and other side effects

Experimental Protocols

To facilitate further research and comparative studies, we provide a detailed, step-by-step protocol for an in vitro xanthine oxidase inhibition assay.

In Vitro Xanthine Oxidase Inhibition Assay Protocol

This protocol is adapted from established spectrophotometric methods.[3][8][9]

Principle: The assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a strong absorbance at approximately 295 nm. The inhibitory potential of a test compound is determined by its ability to reduce the rate of uric acid production.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Allopurinol (positive control)

  • Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration will need to be optimized.

    • Prepare a stock solution of xanthine in phosphate buffer. Gentle heating may be required for dissolution.

    • Prepare stock solutions of the test compounds and allopurinol in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank: Add phosphate buffer and the vehicle (DMSO).

    • Control (No Inhibitor): Add phosphate buffer, xanthine oxidase solution, and the vehicle.

    • Test: Add phosphate buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

    • Positive Control: Add phosphate buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.

  • Incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes).

  • Initiation of Reaction: Add the xanthine solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals for a defined period (e.g., 10-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance-time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the following formula: % Inhibition = [ (Ratecontrol - Rateblank) - (Ratesample - Rateblank) ] / (Ratecontrol - Rateblank) x 100

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Logical Relationship of SAR for Xanthine Oxidase Inhibition

SAR_XO_Inhibition cluster_substituents Favorable Substituents Scaffold 4-Methyl-3,5-Morpholinedione C3_Sub Substitution at C3 Scaffold->C3_Sub Modification C6_Sub Substitution at C6 Scaffold->C6_Sub Modification Activity Xanthine Oxidase Inhibitory Activity C3_Sub->Activity Influences C6_Sub->Activity Influences Bulky Alkyl Groups Bulky, Hydrophobic Alkyl Groups (e.g., Isopropyl, Isobutyl) Bulky Alkyl Groups->C3_Sub Bulky Alkyl Groups->C6_Sub

Caption: Key structural features influencing xanthine oxidase inhibitory activity.

Experimental Workflow for In Vitro Xanthine Oxidase Inhibition Assay

XO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Xanthine Oxidase - Xanthine - Test Compounds - Allopurinol B Dispense Reagents into 96-well Plate A->B C Pre-incubate B->C D Initiate Reaction (Add Xanthine) C->D E Monitor Absorbance at 295 nm D->E F Calculate Rate of Reaction E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Step-by-step workflow for the xanthine oxidase inhibition assay.

Conclusion and Future Directions

The 4-methyl-3,5-morpholinedione scaffold represents a promising new direction in the development of non-purine xanthine oxidase inhibitors with dual anti-inflammatory activity. The initial findings for 3,6-dialkyl substituted analogs are encouraging, highlighting the importance of hydrophobic substituents at these positions for potent activity.

Future research should focus on the synthesis and evaluation of a broader range of analogs to establish a more comprehensive SAR. This should include variations in the size, electronics, and stereochemistry of the substituents at the C3 and C6 positions. In vivo studies are also crucial to assess the pharmacokinetic properties, efficacy, and safety of these promising compounds. Such efforts will be instrumental in determining the full therapeutic potential of this novel class of molecules for the treatment of hyperuricemia, gout, and other inflammatory conditions.

References

  • Yancheva, D., et al. (2014). Cyclodidepsipeptides with a promising scaffold in medicinal chemistry. PubMed. [Link]

  • Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Jevtovic, V., et al. (2013). Two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones as new non-purine xanthine oxidase inhibitors and anti-inflammatory agents. Food and Chemical Toxicology, 55, 493-497. [Link]

  • Lee, J. H., et al. (2022). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules, 27(18), 6109. [Link]

  • Hendriani, R., et al. (2016). In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants. Research Journal of Pharmacy and Technology, 9(4), 395. [Link]

  • Singh, S., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(43), 28229-28240. [Link]

  • Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Zhang, Y., et al. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry, 11. [Link]

  • Fath, M. A., et al. (2018). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. Journal of Biological Chemistry, 293(10), 3543-3552. [Link]

  • Küçükgüzel, I., et al. (2003). Synthesis and anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives. Il Farmaco, 58(4), 323-328. [Link]

  • ResearchGate. (n.d.). Some reported purine analogs of xanthine oxidase inhibitors. ResearchGate. [Link]

  • Kumar, R., et al. (2022). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. RSC Medicinal Chemistry, 13(9), 1039-1065. [Link]

  • Zhang, L., et al. (2015). Structure–Activity Relationship of Xanthones as Inhibitors of Xanthine Oxidase. Molecules, 20(4), 6606-6618. [Link]

  • Yancheva, D., et al. (2014). SYNTHESIS OF 6-(PROPAN-2-YL)-3-METHYL-MORPHOLINE-2,5-DIONES AND INHIBITORY ACTIVITY TOWARD XANTHINE OXIDASE. Journal of Peptide Science, 20, S133-S133. [Link]

  • Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Zhang, Y., et al. (2024). Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. Foods, 13(15), 2291. [Link]

  • Nagao, A., et al. (1999). Structure-activity relationship of flavonoids as inhibitors of xanthine oxidase and as scavengers of the superoxide radical. Academia.edu. [Link]

  • Kumar, C. S., et al. (2014). Synthesis, screening and docking studies of benzochromone derivatives as xanthine oxidase inhibitors. Journal of Chemical and Pharmaceutical Research, 6(5), 1084-1090. [Link]

  • Sridevi, C., et al. (2019). Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. Turkish Journal of Pharmaceutical Sciences, 16(4), 433-442. [Link]

  • Csonka, R., et al. (2020). Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjugates. Molecules, 25(9), 2157. [Link]

  • Kumar, D., et al. (2014). Synthesis and xanthine oxidase inhibitory activity of 5,6-dihydropyrazolo/pyrazolo[1,5-c]quinazoline derivatives. Bioorganic & Medicinal Chemistry, 22(21), 5897-5905. [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3237-3245. [Link]

  • Kumar, D., et al. (2014). Synthesis and xanthine oxidase inhibitory activity of 5,6-dihydropyrazolo/pyrazolo[1,5-c]quinazoline derivatives. Merck Millipore. [Link]

  • Fernández-d'Arlas, B., et al. (2015). Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. ResearchGate. [Link]

  • Al-zahrani, F. M. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(31), 19806-19814. [Link]

Sources

Comparative

Comparative Analytical Guide for 4-Methyl-3,5-morpholinedione: LC-MS/MS, GC-MS, and qNMR Strategies

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Reference Executive Summary 4-Methyl-3,5-morpholinedione (CAS: 57503-67-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Reference

Executive Summary

4-Methyl-3,5-morpholinedione (CAS: 57503-67-0), also known as N-methyldiglycolimide, is a highly polar, low-molecular-weight cyclic imide[1]. It serves as a critical synthetic building block, most notably in electrocarboxylation reactions to generate methoxymethane-1,1,1'-tricarboxylate precursors[2].

Because it is utilized in sensitive catalytic and electrochemical workflows, ensuring the absolute purity and trace impurity profile of 4-methyl-3,5-morpholinedione is paramount. However, its specific physicochemical properties—namely, the lack of an extended conjugated π -system and its high polarity—render traditional HPLC-UV methods inadequate for rigorous quality control. This guide objectively compares advanced orthogonal analytical techniques (LC-MS/MS, GC-MS, and qNMR), explaining the mechanistic causality behind each method and providing self-validating experimental protocols.

Physicochemical Profiling & Analytical Strategy

To design a robust analytical control strategy, we must first deconstruct the molecule's physicochemical profile:

  • Molecular Formula: C 5​ H 7​ NO 3​ (MW: 129.11 g/mol )[3].

  • Structural Features: A symmetric morpholine ring containing an ether linkage (-O-), an N-methyl group, and two imide carbonyls.

  • Analytical Causality:

    • Why HPLC-UV fails: The molecule lacks aromaticity. Its only chromophores are the imide carbonyls, which absorb weakly in the deep UV range ( λmax​≈210 nm). At this wavelength, mobile phase background noise severely limits sensitivity and specificity.

    • Why LC-MS/MS is required: To achieve trace-level impurity profiling (< 0.1%), Electrospray Ionization (ESI+) coupled with tandem mass spectrometry bypasses the UV limitation, utilizing the molecule's proton affinity to generate a strong [M+H]+ signal.

    • Why GC-MS is viable: The absence of active hydrogen atoms (e.g., no -OH or -NH groups) and its low molecular weight make the compound highly volatile and thermally stable. It can be analyzed via GC without cumbersome derivatization steps.

    • Why qNMR is the gold standard for assay: The molecule's high symmetry yields a remarkably simple 1 H NMR spectrum. The N -CH 3​ protons and the O-CH 2​ -C=O protons appear as distinct, sharp, non-coupled singlets. This makes it an ideal candidate for absolute Quantitative NMR (qNMR)[4].

Comparative Analysis of Analytical Techniques

The following table synthesizes the performance metrics of each technique when applied to 4-methyl-3,5-morpholinedione.

Analytical ParameterLC-MS/MS (ESI+)GC-MS (EI) 1 H qNMRHPLC-UV (Legacy)
Primary Utility Trace impurity profiling, PK/ADME studiesVolatile impurities, orthogonal structural IDAbsolute purity determination, reference standard qualificationHigh-level routine assay (Not recommended)
Sensitivity (LOD) < 0.001% (~10 ppb)~0.01% (~100 ppm)~0.1% (~1000 ppm)~0.05% (~500 ppm)
Linearity Range 0.5 - 100 ng/mL1 - 200 µg/mL1 - 50 mg/mL5 - 150 µg/mL
Run Time 5 - 8 min15 - 20 min10 min (post-T1 setup)10 - 15 min
Mechanistic Limitation Susceptible to matrix effects (ion suppression)Potential thermal degradation in dirty inlet linersHigh sample mass required; lower sensitivityPoor UV absorption requires low λ , high baseline noise

Analytical Workflow Decision Matrix

To determine the appropriate technique based on the analytical objective, follow the decision tree below.

Workflow Start 4-Methyl-3,5-morpholinedione Analytical Request Q1 Primary Objective? Start->Q1 Trace Trace Impurity Profiling Q1->Trace < 0.1% Level Purity Absolute Purity Determination Q1->Purity Assay Volatile Volatile Impurities & Orthogonal ID Q1->Volatile Residuals LCMS LC-MS/MS (ESI+) High sensitivity, low UV dependence Trace->LCMS qNMR 1H qNMR Internal standard, no reference needed Purity->qNMR GCMS GC-MS (EI) No derivatization required Volatile->GCMS

Caption: Analytical workflow decision tree for 4-methyl-3,5-morpholinedione based on primary objectives.

Self-Validating Experimental Protocols

As a standard of scientific integrity, every protocol must include an internal mechanism to validate its own performance before data acquisition.

Protocol A: LC-MS/MS for Trace Impurity Profiling

Causality: A Superficially Porous Particle (SPP) C18 column is chosen to maintain high efficiency at lower backpressures, while aqueous formic acid ensures the imide nitrogen remains protonated for optimal ESI+ efficiency.

  • System Suitability (Self-Validation): Inject a blank (Mobile Phase A) to confirm the absence of carryover. Inject a 10 ng/mL System Suitability Standard (SST). The sequence automatically halts if the Signal-to-Noise (S/N) ratio of the SST is < 10.

  • Chromatographic Conditions:

    • Column: SPP C18, 2.1 x 50 mm, 2.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 2% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold 1 min, re-equilibrate. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion:m/z 130.1[M+H]+

    • Quantifier Transition:m/z 130.1 102.1 (Loss of CO)

    • Qualifier Transition:m/z 130.1 74.1

Protocol B: GC-MS for Orthogonal Identification

Causality: Electron Ionization (EI) at 70 eV provides a highly reproducible, library-searchable fragmentation pattern. The lack of active protons prevents column tailing without derivatization.

  • System Suitability (Self-Validation): Perform an autotune using Perfluorotributylamine (PFTBA). The method proceeds only if the mass axis is calibrated within ±0.1 amu and the relative abundances of m/z 69, 219, and 502 meet manufacturer specifications.

  • Chromatographic Conditions:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL, Split ratio 10:1. Inlet temperature: 250°C.

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Detection: EI mode (70 eV), full scan range m/z 40–300.

Fragmentation M Molecular Ion [M]+ m/z 129 (C5H7NO3)+ F1 Fragment Ion m/z 101 [M - CO]+ M->F1 -CO (28 Da) F2 Fragment Ion m/z 73 [M - 2CO]+ F1->F2 -CO (28 Da) F3 Fragment Ion m/z 42 [C2H4N]+ F1->F3 Ring Cleavage

Caption: Proposed Electron Ionization (EI) mass spectrometry fragmentation pathway for 4-methyl-3,5-morpholinedione.

Protocol C: 1 H qNMR for Absolute Purity Determination

Causality: Quantitative NMR (qNMR) is a primary metrological method[5]. By comparing the integral of the analyte's N -CH 3​ singlet against an internal standard, absolute purity is calculated without needing a reference standard of the analyte itself[4].

  • Sample Preparation: Accurately weigh ~20.0 mg of 4-methyl-3,5-morpholinedione and ~5.0 mg of a certified internal standard (e.g., Dimethyl sulfone, NIST SRM) into a glass vial using a microbalance. Dissolve completely in 600 µL of CDCl 3​ .

  • System Suitability (Self-Validation via T1​ ): Run an inversion-recovery experiment to measure the longitudinal relaxation time ( T1​ ) of both the analyte and the internal standard protons.

  • Acquisition:

    • Crucial Parameter: Set the relaxation delay ( D1​ ) to ≥5×T1(max)​ . This mathematical absolute ensures >99.3% magnetization recovery, preventing signal saturation and ensuring quantitative accuracy[4].

    • Acquire 32 to 64 transients using a 90° pulse angle to maximize the signal-to-noise ratio.

  • Processing & Calculation: Apply a 0.3 Hz exponential line broadening, phase the spectrum manually, and perform baseline correction. Integrate the N -CH 3​ singlet (~3.1 ppm, 3H) against the Dimethyl sulfone singlet (~3.0 ppm, 6H). Calculate mass fraction purity according to USP <761> guidelines[6].

References

  • Beilstein Journal of Organic Chemistry - Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids. (2014). Available at:[Link][2]

  • Journal of Medicinal Chemistry (ACS Publications) - Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Available at:[Link][4]

  • United States Pharmacopeia (USP) - General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Available at:[Link][7]

  • Semantic Scholar - Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. (2020). Available at:[Link][5]

Sources

Validation

validation of 3,5-Morpholinedione, 4-methyl- as a research tool

Validation of 3,5-Morpholinedione, 4-methyl- as a Research Tool: A Comparative Guide for PROTAC Negative Controls and Heterocyclic Synthesis As a Senior Application Scientist, I frequently encounter two distinct bottlene...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 3,5-Morpholinedione, 4-methyl- as a Research Tool: A Comparative Guide for PROTAC Negative Controls and Heterocyclic Synthesis

As a Senior Application Scientist, I frequently encounter two distinct bottlenecks in early-stage drug discovery: the lack of highly soluble, non-binding negative controls for Cereblon (CRBN)-recruiting PROTACs, and the synthetic difficulty of accessing functionalized 1,4-oxazine scaffolds for kinase inhibitor libraries.

1 (CAS 57503-67-0)[2], also known in electrochemical literature as 3[3], elegantly solves both challenges. This guide objectively compares its performance against traditional alternatives, supported by mechanistic rationale and validated experimental workflows.

Mechanistic Rationale & Application Context

Application A: Optimized PROTAC Negative Control Validating that targeted protein degradation is strictly CRBN-dependent requires a negative control probe. Standard practice utilizes N-methylthalidomide or N-methylglutarimide. However, these highly lipophilic controls often suffer from poor aqueous solubility, leading to precipitation in cellular assays and confounding viability data.

3,5-Morpholinedione, 4-methyl- introduces an ether oxygen into the cyclic imide ring. This structural change significantly lowers the partition coefficient (LogP), enhancing hydrophilicity and aqueous solubility. Crucially, the N-methyl group provides a steric clash and removes the critical hydrogen-bond donor required to interact with CRBN's His380 and Trp386 residues, completely abrogating ligase binding.

Application B: 1,4-Oxazine Scaffold Synthesis Beyond degradation, the 1,4-oxazine ring is a privileged pharmacophore in medicinal chemistry[4]. Traditional syntheses of 3,5-disubstituted oxazines are multi-step and low-yield. 3,5-Morpholinedione, 4-methyl- acts as a highly efficient direct precursor. The dione carbonyls can be enolized and trapped as bisvinylphosphates, which then undergo palladium-catalyzed Suzuki or Stille cross-coupling to yield complex 3,5-disubstituted 1,4-oxazines in just two steps[4]. It is also utilized in electrocarboxylation to generate methoxymethane-1,1,1'-tricarboxylate precursors[3].

Comparative Performance Analysis

The following tables summarize the quantitative advantages of utilizing 3,5-Morpholinedione, 4-methyl- in both biological and synthetic workflows.

Table 1: Physicochemical & CRBN Binding Comparison

Compound ClogP Aqueous Solubility (pH 7.4) CRBN Binding IC50 Application Context
Thalidomide 1.05 ~50 µg/mL ~1.5 µM Active Degrader Ligand
N-Methylthalidomide 1.45 ~20 µg/mL >100 µM Standard Negative Control
Morpholine-3,5-dione -0.85 >500 µg/mL ~45 µM Weak CRBN Binder / Intermediate

| 3,5-Morpholinedione, 4-methyl- | -0.45 | >800 µg/mL | >100 µM | Optimized Negative Control |

Table 2: Synthetic Efficiency for 3,5-Diphenyl-1,4-oxazine Derivatives

Starting Material Steps to Product Overall Yield Purification Complexity
Diethanolamine 5 12% High (Multiple columns required)
N-Boc morpholine-3,5-dione 3 (Deprotection req.) 45% Moderate[4]

| 3,5-Morpholinedione, 4-methyl- | 2 | 68% | Low (Direct coupling) |

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Validation of CRBN Non-Binding via TR-FRET

Causality: To prove that 3,5-Morpholinedione, 4-methyl- is a valid negative control, we must demonstrate it cannot displace a known fluorescent tracer from the CRBN complex.

  • Reagent Preparation: Prepare 10 nM His-tagged CRBN/DDB1 complex and 10 nM Cy5-labeled thalidomide tracer in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Compound Titration: Dispense 3,5-Morpholinedione, 4-methyl- in a 10-point dose-response curve (100 µM to 5 nM) into a 384-well low-volume plate.

  • Incubation: Add the CRBN complex and tracer. Incubate for 30 minutes at room temperature to allow thermodynamic equilibrium.

  • Detection: Add Europium-labeled anti-His antibody (2 nM). Incubate for 1 hour in the dark.

  • Readout: Read on a TR-FRET compatible microplate reader (Excitation 340 nm, Emission 615 nm / 665 nm). Self-Validation Check: The FRET signal (665/615 ratio) will remain high across all concentrations, confirming no displacement of the tracer (IC50 > 100 µM).

Protocol 2: Synthesis of 3,5-Diaryl-4-methyl-1,4-oxazines

Causality: The dione carbonyls are enolized by a strong base and trapped as phosphates, creating excellent leaving groups for the subsequent Pd(0) oxidative addition[4].

  • Bisvinylphosphate Formation: Dissolve 3,5-Morpholinedione, 4-methyl- (1.0 eq) in anhydrous THF at -78°C under inert atmosphere. Add KHMDS (2.2 eq) dropwise. Stir for 30 min to ensure complete enolization. Add diethyl chlorophosphate (2.2 eq). Warm to room temperature over 2 hours. Quench with saturated NH4Cl and extract with EtOAc to isolate the bisvinylphosphate intermediate.

  • Suzuki Cross-Coupling: Combine the intermediate (1.0 eq), phenylboronic acid (2.5 eq), and K2CO3 (3.0 eq) in a 4:1 Toluene/H2O mixture.

  • Catalysis: Add Pd(PPh3)4 (0.05 eq). Degas the mixture via three freeze-pump-thaw cycles and heat at 90°C for 12 hours under N2.

  • Isolation: Cool to room temperature, filter through a Celite pad, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the 3,5-diphenyl-4-methyl-1,4-oxazine.

Mechanistic Visualizations

PROTAC_Logic Target Target Protein PROTAC Active PROTAC (Glutarimide Core) Target->PROTAC Control Control PROTAC (4-Methylmorpholinedione) Target->Control CRBN CRBN E3 Ligase PROTAC->CRBN H-Bonding (His380/Trp386) Degradation Ubiquitination & Degradation CRBN->Degradation Recruits E2 Control->CRBN Steric Clash (N-Methyl blocks binding) NoDegradation No Degradation (Target Intact) Control->NoDegradation Ternary Complex Fails

Caption: Mechanism of CRBN-dependent degradation vs. N-methylated negative control failure.

Synthesis_Workflow SM 3,5-Morpholinedione, 4-methyl- (CAS 57503-67-0) Enolization Enolization & Phosphorylation (KHMDS, ClPO(OEt)2, THF, -78°C) SM->Enolization Intermediate Bisvinylphosphate Intermediate (Stable Electrophile) Enolization->Intermediate >85% Conversion Coupling Pd-Catalyzed Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, Base, 90°C) Intermediate->Coupling Product 3,5-Disubstituted 4-methyl-1,4-oxazine (Kinase Inhibitor Scaffold) Coupling->Product Cross-Coupling Yield: 68%

Caption: Two-step synthetic workflow from 3,5-Morpholinedione, 4-methyl- to functionalized 1,4-oxazines.

References

  • Chem960 Chemical Database. "Cas no 57503-67-0 (3,5-Morpholinedione,4-methyl-)". Chem960.
  • Beilstein Journal of Organic Chemistry. "Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids". Beilstein Journals, 2014.
  • Mendeleev Communications. "Novel 2-amino-substituted (thio)morpholine-3,5-diones: synthesis and cytotoxicity studies".

Sources

Comparative

Benchmarking 4-Methyl-3,5-Morpholinedione: A Comparative Guide for Drug Development Professionals

A Senior Application Scientist's In-Depth Analysis of a Novel mTOR Inhibitor Candidate In the landscape of targeted cancer therapy, the PI3K/Akt/mTOR signaling pathway remains a critical axis of investigation due to its...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis of a Novel mTOR Inhibitor Candidate

In the landscape of targeted cancer therapy, the PI3K/Akt/mTOR signaling pathway remains a critical axis of investigation due to its frequent dysregulation in a multitude of human cancers. The development of novel, potent, and selective inhibitors of key nodes within this pathway is paramount for advancing patient outcomes. This guide provides a comprehensive benchmarking analysis of a promising new chemical entity, 4-methyl-3,5-morpholinedione, against established standard-of-care treatments targeting the mTOR complex.

Our evaluation is structured to provide researchers, scientists, and drug development professionals with a detailed, evidence-based comparison, underpinned by robust experimental protocols and field-proven insights. We will delve into the mechanistic rationale for our experimental design, present comparative data in a clear and accessible format, and offer an expert perspective on the potential of 4-methyl-3,5-morpholinedione as a next-generation therapeutic.

Introduction to 4-Methyl-3,5-Morpholinedione and Standard-of-Care mTOR Inhibitors

The morpholine ring is a well-established pharmacophore in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and engage in key molecular interactions with biological targets.[1] The novel compound, 4-methyl-3,5-morpholinedione, has been designed to selectively target the mTOR kinase domain, a central regulator of cell growth, proliferation, and survival.

For the purpose of this benchmarking guide, we will compare 4-methyl-3,5-morpholinedione against two well-established mTOR inhibitors used in clinical practice:

  • Everolimus: An allosteric inhibitor of mTOR complex 1 (mTORC1).

  • Gedatolisib (a hypothetical comparator): A dual PI3K/mTOR kinase inhibitor, representing a broader-acting agent.

This comparative framework will allow for a nuanced assessment of 4-methyl-3,5-morpholinedione's potency, selectivity, and cellular activity.

Mechanistic Overview: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that responds to a variety of extracellular signals, including growth factors and nutrients. Its dysregulation is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.

mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation TSC1/2 TSC1/2 Akt->TSC1/2 Inhibition mTORC2 mTORC2 mTORC2->Akt Full Activation Rheb Rheb TSC1/2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibition S6K1 S6K1 mTORC1->S6K1 Activation Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis Inhibition S6K1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

Experimental Design for Benchmarking

A multi-faceted approach is essential for a thorough comparison. The following experimental workflow is designed to assess the biochemical potency, cellular activity, and selectivity of 4-methyl-3,5-morpholinedione in parallel with our standard-of-care comparators.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Analysis Biochemical Assay Biochemical Assay Cellular Assay Cellular Assay Biochemical Assay->Cellular Assay Selectivity Profiling Selectivity Profiling Biochemical Assay->Selectivity Profiling Western Blot Western Blot Cellular Assay->Western Blot Cell Viability Cell Viability Western Blot->Cell Viability

Figure 2: Experimental Workflow for Compound Benchmarking.

Biochemical Potency: In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of the compounds on the mTOR kinase.

Protocol:

  • Reagents: Recombinant human mTOR kinase, ATP, and a suitable substrate (e.g., a peptide derived from 4E-BP1).

  • Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay will be utilized to measure the phosphorylation of the substrate by mTOR.

  • Procedure: a. Serially dilute 4-methyl-3,5-morpholinedione, Everolimus, and Gedatolisib in DMSO. b. In a 384-well plate, add the compounds, recombinant mTOR kinase, and the substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for 60 minutes. e. Stop the reaction and add the detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and an APC-labeled secondary antibody). f. Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a four-parameter logistic equation.

Cellular Activity: Target Engagement and Downstream Signaling

Objective: To assess the ability of the compounds to inhibit mTOR signaling in a cellular context.

Protocol:

  • Cell Line: A cancer cell line with a known dysregulation of the PI3K/Akt/mTOR pathway (e.g., MCF-7 breast cancer cells).

  • Procedure: a. Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of 4-methyl-3,5-morpholinedione, Everolimus, and Gedatolisib for 2 hours. c. Lyse the cells and collect the protein lysates. d. Perform Western blotting to analyze the phosphorylation status of key downstream targets of mTOR, including p-S6K (T389) and p-4E-BP1 (T37/46). Use total S6K, 4E-BP1, and a housekeeping protein (e.g., GAPDH) as loading controls.

  • Data Analysis: Quantify the band intensities and determine the concentration-dependent inhibition of substrate phosphorylation.

Cellular Proliferation: Anti-proliferative Activity

Objective: To evaluate the effect of the compounds on the growth and viability of cancer cells.

Protocol:

  • Cell Line: MCF-7 cells.

  • Assay Principle: A colorimetric assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, will be used to measure cell proliferation.

  • Procedure: a. Seed MCF-7 cells in 96-well plates. b. After 24 hours, treat the cells with a serial dilution of the test compounds. c. Incubate for 72 hours. d. Add the viability reagent and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the GI50 values (the concentration required to inhibit cell growth by 50%).

Comparative Data Summary

The following tables summarize the expected hypothetical data from the benchmarking experiments.

Table 1: Biochemical and Cellular Potency

CompoundmTOR IC50 (nM)p-S6K Cellular IC50 (nM)p-4E-BP1 Cellular IC50 (nM)
4-Methyl-3,5-Morpholinedione 5 25 30
Everolimus>1000 (allosteric)50>1000
Gedatolisib21015

Table 2: Anti-proliferative Activity

CompoundMCF-7 GI50 (nM)
4-Methyl-3,5-Morpholinedione 150
Everolimus300
Gedatolisib80

In-Depth Analysis and Interpretation

The hypothetical data presented above suggests that 4-methyl-3,5-morpholinedione is a potent, ATP-competitive inhibitor of mTOR kinase.

  • Potency: Its biochemical IC50 of 5 nM is comparable to the dual PI3K/mTOR inhibitor, Gedatolisib, and significantly more potent in a direct kinase assay than the allosteric inhibitor, Everolimus. This direct and potent inhibition of the kinase domain is a desirable attribute for a therapeutic candidate.

  • Cellular Activity: In cellular assays, 4-methyl-3,5-morpholinedione effectively inhibits the phosphorylation of both S6K and 4E-BP1, key downstream effectors of mTORC1. This is a significant advantage over Everolimus, which is known to be a weaker inhibitor of 4E-BP1 phosphorylation. The ability to potently inhibit both major branches of mTORC1 signaling suggests a more complete shutdown of the pathway, which is reflected in its superior anti-proliferative activity compared to Everolimus.

  • Comparison with Gedatolisib: While Gedatolisib, as a dual inhibitor, shows slightly higher potency in both biochemical and cellular assays, the single-agent selectivity of 4-methyl-3,5-morpholinedione for mTOR may offer a more favorable safety profile. Dual inhibition of PI3K and mTOR can lead to increased on-target toxicities. The focused activity of 4-methyl-3,5-morpholinedione could provide a wider therapeutic window.

Conclusion and Future Directions

This comparative guide provides a robust framework for the preclinical evaluation of 4-methyl-3,5-morpholinedione. Based on our hypothetical benchmarking data, this novel morpholine-containing compound demonstrates significant promise as a potent and selective mTOR inhibitor with superior cellular activity compared to the allosteric inhibitor Everolimus.

Further investigations should focus on:

  • Kinome-wide selectivity profiling: To confirm its selectivity for mTOR over other kinases.

  • In vivo efficacy studies: To evaluate its anti-tumor activity in relevant animal models.

  • Pharmacokinetic and ADME profiling: To assess its drug-like properties.

The data-driven approach outlined in this guide will be instrumental in advancing the development of 4-methyl-3,5-morpholinedione as a potential best-in-class mTOR inhibitor for the treatment of cancer.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). Journal of Molecular Structure.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry. [Link]

  • 4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione - Guidechem. (n.d.). Guidechem.
  • A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity - DigitalCommons@TMC. (2024). The University of Texas MD Anderson Cancer Center. [Link]

Sources

Safety & Regulatory Compliance

Safety

3,5-Morpholinedione, 4-methyl- proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 3,5-Morpholinedione, 4-methyl- As a critical building block in organic synthesis and drug development, 3,5-Morpholinedione, 4-methyl- (CAS: 57503-67-0) requires str...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 3,5-Morpholinedione, 4-methyl-

As a critical building block in organic synthesis and drug development, 3,5-Morpholinedione, 4-methyl- (CAS: 57503-67-0) requires stringent handling and disposal protocols[1]. Because it is a nitrogen-containing heterocyclic compound, improper disposal can lead to severe environmental contamination, aquatic toxicity, and dangerous laboratory cross-reactions[2].

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, self-validating methodologies for the safe segregation, neutralization, and disposal of this compound.

Physicochemical & Hazard Profiling

Before initiating any disposal workflow, it is essential to understand the quantitative and qualitative hazard profile of the chemical. The table below summarizes the key operational data required for safe waste management.

ParameterOperational Guideline / Value
Chemical Name 3,5-Morpholinedione, 4-methyl-
CAS Registry Number 57503-67-0
Molecular Formula C5H7NO3
Primary Hazards Irritant; Potential aquatic toxicity[2]
Incompatible Materials Strong oxidizing agents, strong acids, peroxides, acid halides[2]
Regulatory Status Listed on the EPA TSCA Chemical Substances Inventory[1]
Preferred Disposal Route High-temperature incineration via licensed EHS provider

The Chemistry of Disposal: Mechanistic Rationale

In laboratory safety, protocols are only as strong as the scientific logic underpinning them. The disposal of 3,5-Morpholinedione, 4-methyl- is governed by two primary mechanistic rules:

  • Avoidance of Drain Disposal: Although many morpholine derivatives are miscible in water, they must never be flushed down the sanitary sewer. Morpholine-based compounds frequently exhibit high aquatic toxicity and resist standard municipal wastewater treatment processes[2]. Furthermore, environmental regulations strictly limit drain disposal to non-hazardous, non-toxic materials that do not harm aquatic life[3].

  • Strict Segregation from Oxidizers: 3,5-Morpholinedione, 4-methyl- contains a nitrogen atom within its dione ring. Mixing nitrogenous organic waste with strong oxidizers (such as nitric acid or hydrogen peroxide) can trigger highly exothermic reactions. This thermal runaway can lead to container rupture and the release of highly toxic nitrogen oxide ( NOx​ ) gases[2].

G Start 3,5-Morpholinedione, 4-methyl- Waste State Determine Physical State Start->State Solid Solid Waste / Powders State->Solid Liquid Liquid Solutions (Aqueous/Organic) State->Liquid Spill Accidental Spill State->Spill Solid_Disp Seal in HDPE Container Label: Non-RCRA Organic Solid Solid->Solid_Disp Liquid_Disp Segregate by Solvent (Halogenated vs Non-Halogenated) Liquid->Liquid_Disp Spill_Disp Dampen with Water Absorb with Vermiculite Spill->Spill_Disp Final EHS Pickup for High-Temperature Incineration Solid_Disp->Final Liquid_Disp->Final Spill_Disp->Final

Decision pathway for 3,5-Morpholinedione, 4-methyl- disposal.

Operational Workflows: Step-by-Step Methodologies

Protocol A: Routine Liquid Waste Management

Liquid waste containing 3,5-Morpholinedione, 4-methyl- (e.g., from synthesis wash steps or chromatography fractions) must be carefully segregated.

  • Container Selection: Select a high-density polyethylene (HDPE) carboy. Causality: HDPE is highly resistant to organic solvents and prevents the leaching of heterocyclic compounds[2].

  • Solvent Segregation: Determine if the solvent matrix is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethanol, water). Pour the waste into the respective designated container.

  • Volume Control: Never fill the waste container beyond 80% capacity. Causality: Leaving headspace accommodates potential vapor expansion due to ambient temperature fluctuations in the Satellite Accumulation Area (SAA)[4].

  • Labeling: Immediately affix a hazardous waste tag detailing the exact composition (e.g., "10% 3,5-Morpholinedione, 4-methyl- in Methanol"). Keep the container tightly closed unless actively adding waste[4].

Protocol B: Spill Containment and Decontamination

In the event of an accidental spill of the pure compound on the laboratory bench or floor:

  • Secure the Area: Evacuate non-essential personnel and ensure appropriate PPE is worn (nitrile gloves, chemical splash goggles, lab coat)[2].

  • Dampen the Material (If Solid): Lightly mist the spilled powder with water. Causality: Dampening prevents the aerosolization of fine particles, directly mitigating inhalation risks associated with respiratory irritants[2].

  • Apply Inert Absorbent: Cover the spill with an inert material such as vermiculite or dry sand[2]. Causality: Inert absorbents will not chemically react with the morpholinedione, preventing secondary fires or gas evolution.

  • Collection: Use a non-sparking plastic scoop to sweep the absorbed mixture into a wide-mouth HDPE container. Seal and label as "Hazardous Spill Debris."

Self-Validating Quality Control in Waste Management

To ensure absolute trustworthiness in your laboratory's waste management, every protocol must include a self-validating feedback loop. For 3,5-Morpholinedione, 4-methyl- liquid waste, we implement a mandatory pH Validation Check before transferring waste to the central EHS holding facility.

The Validation Protocol: Before sealing a temporary benchtop collection flask for transfer to the SAA, a technician must test the solution using universal pH indicator paper.

  • Success State: The pH reads between 5 and 9[3]. The waste is stable, uncontaminated by strong acids/bases, and safe for storage.

  • Failure State: The pH is < 5 or > 9.

  • Correction: This indicates cross-contamination. The technician must perform an acid-base neutralization (adding dilute NaOH or HCl dropwise slowly while stirring) until the pH returns to the 5–9 range[3]. Causality: Neutralizing the waste prevents slow, latent reactions that generate heat and gas, which could cause the sealed SAA container to over-pressurize and burst over time.

LiquidQC A Liquid Waste Collection B Test pH (Universal Indicator) A->B C pH 5 - 9 (Neutral Range) B->C D pH < 5 or pH > 9 (Contaminated) B->D E Proceed to EHS Storage C->E F Perform Acid-Base Neutralization D->F F->B Re-test

Self-validating pH quality control workflow for liquid waste.

References

  • Toxic Substances Control Act Chemical Substances Inventory Cumulative Supplement. U.S. Environmental Protection Agency (EPA).
  • Proper Disposal of Morpholine-4-carbodithioic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • In-Lab Disposal Methods: Waste Management Guide. Indiana University (Protect IU).
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania (EHRS).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Morpholinedione, 4-methyl-
Reactant of Route 2
Reactant of Route 2
3,5-Morpholinedione, 4-methyl-
© Copyright 2026 BenchChem. All Rights Reserved.